molecular formula C3H9NO2S B152785 Propane-1-sulfonamide CAS No. 24243-71-8

Propane-1-sulfonamide

Cat. No.: B152785
CAS No.: 24243-71-8
M. Wt: 123.18 g/mol
InChI Key: DROIHSMGGKKIJT-UHFFFAOYSA-N
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Description

Propane-1-sulfonamide is an organic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research. Its chemical structure, characterized by the sulfonamide functional group, allows it to form strong hydrogen bonds, making it a valuable component in the development of more complex molecules . A primary research application of this compound is in the preparation of different electron donors for synthesizing luminogenic luciferins and fluorescent dyes, which are critical tools in biochemistry, molecular biology, and medical diagnostics . While sulfonamides as a class are historically recognized for the antibacterial activity of certain aromatic amines, this aliphatic sulfonamide is utilized as a key intermediate in the pharmaceutical industry for the development of novel compounds targeting specific biological pathways . Its properties are also leveraged in material science research, including use in specialized chemical compositions such as actinic ray-sensitive or radiation-sensitive resins . This product is intended for use in research and development laboratories to explore new reaction mechanisms and develop novel synthetic methods. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIHSMGGKKIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392158
Record name Propane-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24243-71-8
Record name Propane-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1-sulphonamide
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Foundational & Exploratory

Propane-1-sulfonamide: A Technical Guide to Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical properties of propane-1-sulfonamide, a versatile building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on structured data, experimental context, and logical relationships in medicinal chemistry.

Core Chemical and Physical Properties

This compound is an organic compound featuring a propyl group attached to a sulfonamide functional group.[1] Depending on its purity, it can present as a white to off-white solid or a colorless liquid.[1][2] Its chemical structure lends it solubility in water and various polar organic solvents.[3]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 24243-71-8[3][4]
Molecular Formula C₃H₉NO₂S[3][4]
Molecular Weight 123.17 g/mol [3]
Melting Point 51-52 °C[3][5]
Boiling Point 226.7 °C at 760 mmHg105-106 °C at 0.1 Torr[3][5]
Density 1.198 g/cm³ (Predicted)[2][6]
pKa 10.87 ± 0.60 (Predicted)[6]
Appearance White to Off-White Solid / Colorless Liquid[1][2]
Solubility Soluble in water and polar organic solvents.Slightly soluble in Chloroform, DMSO, Methanol.[3][6]

Synthesis and Characterization

The synthesis and characterization of this compound are critical for ensuring purity and confirming identity in research and development settings.

Experimental Protocol: Synthesis from 1-Propanesulfonyl Chloride

A common and straightforward method for the preparation of this compound involves the reaction of 1-propanesulfonyl chloride with ammonia.[5]

Materials:

  • 1-Propanesulfonyl chloride

  • Diethyl ether

  • Ammonia gas

  • Dichloromethane

  • Standard laboratory glassware and cooling equipment

Procedure:

  • Saturate 20 mL of diethyl ether with ammonia gas in a suitable reaction vessel, then cool the solution to 0 °C using an ice bath.[5]

  • Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cooled, ammonia-saturated ether solution.[5]

  • Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C.[5]

  • Upon completion of the reaction, remove the solvent by rotary evaporation.[5]

  • Suspend the resulting residue in dichloromethane. To aid dissolution, sonicate the mixture.[5]

  • Filter the suspension to remove any insoluble solids (primarily ammonium chloride).[5]

  • Evaporate the filtrate to yield this compound. The product is often obtained as a colorless liquid in nearly quantitative yield.[5]

  • Confirm the structure of the product using analytical methods such as ¹H NMR spectroscopy.[5]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products Propanesulfonyl_Chloride 1-Propanesulfonyl Chloride Ammonia Ammonia in Diethyl Ether Reaction Reaction at 0°C Ammonia->Reaction Evaporation1 Solvent Evaporation Reaction->Evaporation1 Suspension Suspension in Dichloromethane Evaporation1->Suspension Filtration Filtration Suspension->Filtration Evaporation2 Final Evaporation Filtration->Evaporation2 Filtrate Byproduct Ammonium Chloride (Insoluble solid) Filtration->Byproduct Removed Final_Product This compound Evaporation2->Final_Product

Caption: Synthesis workflow for this compound.

Expected Spectroscopic Properties

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the propyl chain, plus a signal for the amine protons.

  • -CH₃ group: A triplet, due to coupling with the adjacent -CH₂- group, would appear furthest upfield (lowest ppm).

  • -CH₂- (middle) group: A sextet (or multiplet), from coupling with the adjacent -CH₃ and -CH₂-SO₂ groups, would be expected in the intermediate region.

  • -CH₂-SO₂ group: A triplet, coupling with the middle -CH₂- group, would be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the sulfonyl group.

  • -NH₂ group: A broad singlet is expected for the amine protons. Its chemical shift can be variable and it may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals for the three distinct carbon atoms of the propyl group.

  • -CH₃ carbon: The most upfield signal.

  • -CH₂- (middle) carbon: Signal in the intermediate region.

  • -CH₂-SO₂ carbon: The most downfield signal due to the deshielding effect of the adjacent sulfur atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical of a primary sulfonamide.

  • N-H stretching: Two bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

  • S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.[7]

  • C-H stretching: Absorptions for the aliphatic C-H bonds would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 123. The fragmentation pattern would likely involve the loss of the propyl group, the SO₂NH₂ group, and other characteristic cleavages of the alkyl chain.

Role in Drug Development and Medicinal Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting the first class of effective antimicrobial agents.[8] Beyond their historical significance, they remain crucial as versatile intermediates and pharmacophores in modern drug discovery.[8] Simple aliphatic sulfonamides like this compound serve as fundamental building blocks for the synthesis of more complex, biologically active molecules. Their utility stems from the unique physicochemical properties imparted by the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1]

G Role of this compound as a Building Block Reaction Chemical Synthesis (e.g., N-Arylation, Alkylation) Intermediate Substituted This compound Derivative Reaction->Intermediate Forms Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Can undergo Final_Compound Complex Bioactive Molecule (e.g., Enzyme Inhibitor, Receptor Modulator) Further_Synthesis->Final_Compound Leads to

Caption: Logical flow of this compound in synthesis.

References

The Unseen Potential: A Technical Guide to the Biological Activity of Simple Aliphatic Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered the less active cousins of their aromatic counterparts, simple aliphatic sulfonamides are emerging from the shadows as a class of compounds with significant and varied biological activities. Historically overshadowed due to perceptions of lower potency, recent investigations have revealed their potential as modulators of key physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of simple aliphatic sulfonamides, focusing on their antimicrobial, enzyme inhibitory, and cytotoxic properties. We present a compilation of available quantitative data, detailed experimental protocols for the evaluation of these activities, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development. While comprehensive comparative data for a homologous series of the simplest aliphatic sulfonamides remains an area ripe for further investigation, this guide synthesizes the current understanding and provides a framework for future exploration.

Introduction: A Renewed Perspective on Aliphatic Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial "sulfa drugs."[1] These aromatic sulfonamides established a paradigm of competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis.[1] For many years, aliphatic sulfonamides, where the sulfonyl group is attached to a non-aromatic carbon atom, were largely overlooked, often considered to be inactive or significantly less potent.[2]

However, a growing body of research is challenging this long-held view. Various aliphatic sulfonamides have demonstrated potent inhibitory effects against several isoforms of carbonic anhydrase (CA), enzymes implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[2][3] Furthermore, their potential as antimicrobial and anticancer agents continues to be explored, revealing nuances in their structure-activity relationships (SAR) and mechanisms of action that are distinct from their aromatic relatives.[4][5] This guide aims to consolidate the existing knowledge on the biological activities of simple aliphatic sulfonamides, providing a technical resource to stimulate and support further research into this promising class of compounds.

Key Biological Activities and Mechanisms of Action

Simple aliphatic sulfonamides exhibit a spectrum of biological activities, primarily centered around enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

While aromatic sulfonamides are well-known for their antibacterial effects via inhibition of folate synthesis, the antimicrobial properties of simple aliphatic sulfonamides are less extensively documented but nonetheless significant. Their proposed mechanism often mirrors that of their aromatic counterparts, acting as competitive inhibitors of dihydropteroate synthase (DHPS).[1]

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Antibacterial_Mechanism Fig. 1: Simplified Mechanism of Antibacterial Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Aliphatic Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA DNA/RNA Synthesis Tetrahydrofolate->DNA_RNA Bacterial_Growth Bacterial Growth Inhibition DNA_RNA->Bacterial_Growth

Caption: Simplified Mechanism of Antibacterial Action

The length of the aliphatic chain and the presence of substituents can influence the antimicrobial spectrum and potency. Some studies suggest that antibacterial activity may decrease as the length of the carbon chain increases.

Carbonic Anhydrase Inhibition

A significant area of interest for aliphatic sulfonamides is their ability to inhibit carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is linked to various diseases. Aliphatic sulfonamides have been shown to be potent inhibitors of several CA isoforms.[3] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity.

dot

CA_Inhibition Fig. 2: Carbonic Anhydrase Inhibition Pathway cluster_CA Carbonic Anhydrase (CA) Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His His Zn->His His2 His Zn->His2 His3 His Zn->His3 Sulfonamide Aliphatic Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Inhibition (Binding to Zinc) CO2 CO₂ + H₂O HCO3 HCO₃⁻ + H⁺ CO2->HCO3 CA Catalysis

Caption: Carbonic Anhydrase Inhibition Pathway

Anticancer Activity

The anticancer potential of sulfonamides, including aliphatic derivatives, is an active area of research. Their cytotoxic effects can be attributed to several mechanisms, including the inhibition of carbonic anhydrases (particularly the tumor-associated isoforms CA IX and CA XII), cell cycle arrest, and induction of apoptosis.[4][5] The acidic tumor microenvironment makes cancer cells reliant on pH-regulating enzymes like CA IX and XII for survival and proliferation, making these enzymes attractive targets for anticancer therapy.

Quantitative Data on Biological Activity

Table 1: Antimicrobial Activity of Aliphatic Sulfonamides (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Reference
N,N-Diethyl-2-(phenylmethylsulfonamido)propanamideEscherichia coli12.5[6]
1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acidStaphylococcus aureus1.8[6]
Sulfonamide Derivative 1bStaphylococcus aureus ATCC 2592364-512[7]
Sulfonamide Derivative 1cStaphylococcus aureus ATCC 2592364-512[7]
Sulfonamide Derivative 1dStaphylococcus aureus ATCC 2592364-512[7]

Note: The specific structures of derivatives 1b, 1c, and 1d are detailed in the cited reference.

Table 2: Carbonic Anhydrase Inhibition by Aliphatic Sulfonamides (IC₅₀/Kᵢ)
CompoundCA IsoformInhibition Constant (IC₅₀/Kᵢ)Reference
Racemic fluoro sulfone 9 (a sulfonylmethanesulfonamide derivative)hCA IIIC₅₀ = 3 nM[3]
Zonisamide (an aliphatic primary sulfonamide)Bacterial CAsKᵢ = 755–3189 nM
ZonisamidehCA I & hCA IIKᵢ = 35–56 nM
Ureido derivative 7VchCAβKᵢ = 0.67 µM
Ureido derivative 5VchCAβKᵢ = 0.93 µM
Ureido derivative 6VchCAβKᵢ = 0.82 µM

hCA = human Carbonic Anhydrase; VchCA = Vibrio cholerae Carbonic Anhydrase. Note the variation in reported units (nM vs µM).

Table 3: Cytotoxic Activity of Aliphatic and Related Sulfonamides (IC₅₀)
CompoundCell LineIC₅₀ (µM)Reference
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01[5]
N-ethyl toluene-4-sulfonamide (8a)MDA-MB-23119.22 ± 1.67[5]
N-ethyl toluene-4-sulfonamide (8a)MCF-712.21 ± 0.93[5]
Arylpropyl sulfonamide analogue (15)PC-329.2
Arylpropyl sulfonamide analogue (15)HL-6020.7

Note: The data presented is for sulfonamides with aliphatic character but also containing aromatic moieties.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aliphatic sulfonamides.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

MIC_Workflow Fig. 3: Workflow for MIC Determination via Broth Microdilution start Start prep_compound Prepare stock solution of sulfonamide in DMSO start->prep_compound serial_dilute Perform 2-fold serial dilutions of sulfonamide in a 96-well plate with Mueller-Hinton Broth (MHB) prep_compound->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute to ~5x10⁵ CFU/mL) prep_inoculum->inoculate controls Include growth control (no drug) and sterility control (no bacteria) inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution

Materials:

  • Test sulfonamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

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CA_Assay_Workflow Fig. 4: Experimental Workflow for CA Inhibition Assay start Start prep_reagents Prepare assay buffer, CA enzyme solution, p-NPA substrate, and inhibitor solutions start->prep_reagents plate_setup Set up 96-well plate with buffer, inhibitor dilutions, and enzyme prep_reagents->plate_setup pre_incubate Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubate add_substrate Initiate reaction by adding p-nitrophenyl acetate (p-NPA) pre_incubate->add_substrate measure_abs Measure absorbance at 400-405 nm in kinetic mode add_substrate->measure_abs data_analysis Calculate % inhibition and determine IC₅₀ value measure_abs->data_analysis end End data_analysis->end MTT_Assay_Workflow Fig. 5: Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours to allow cell attachment seed_cells->incubate_24h treat_cells Treat cells with various concentrations of sulfonamide for 48-72 hours incubate_24h->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_4h Incubate for 4 hours (formazan crystal formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_4h->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs calculate_viability Calculate % cell viability and determine IC₅₀ measure_abs->calculate_viability end End calculate_viability->end

References

Propane-1-Sulfonamide as a Pharmacophore: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. While aromatic sulfonamides have been extensively studied, the potential of their aliphatic counterparts, such as propane-1-sulfonamide, as a core pharmacophore remains a relatively underexplored frontier. This technical guide provides a comprehensive overview of the this compound moiety as a pharmacophore, consolidating available data on its synthesis, biological activities, and potential therapeutic applications. By examining structure-activity relationships (SAR) of related compounds and detailing relevant experimental protocols, this document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile scaffold.

Introduction: The Sulfonamide Moiety in Drug Discovery

Sulfonamides (-SO₂NH₂) are a class of organic compounds that have made an indelible mark on modern medicine since the discovery of the antibacterial properties of sulfanilamide.[1] Their ability to mimic the transition state of enzymatic reactions, act as hydrogen bond donors and acceptors, and coordinate with metal ions has led to their incorporation into a multitude of drugs targeting a wide range of diseases.[2] Beyond their well-established role as antimicrobial agents that inhibit dihydropteroate synthase in the folic acid synthesis pathway, sulfonamides have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, anti-inflammatory agents (COX-2 inhibitors), and anticancer therapeutics.[3][4][5]

The versatility of the sulfonamide group also extends to its use as a bioisostere for other functional groups, such as carboxylic acids, to modulate physicochemical properties and improve pharmacokinetic profiles.[6] While the majority of research has focused on aromatic sulfonamides, there is a growing interest in the unique properties and potential applications of aliphatic sulfonamides. This guide specifically focuses on this compound as a fundamental pharmacophoric unit.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established methods for sulfonamide formation. The most common approach involves the reaction of propane-1-sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

G Propane_Sulfonyl_Chloride Propane-1-sulfonyl Chloride Reaction Reaction Mixture Propane_Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Propane_Sulfonamide N-substituted this compound HCl_Salt Base·HCl Reaction->Propane_Sulfonamide Reaction->HCl_Salt

Figure 1: General synthesis of N-substituted propane-1-sulfonamides.

A specific example of a more complex molecule incorporating the this compound moiety is the synthesis of Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, which involves multiple steps including Suzuki-Miyaura coupling and Friedel-Crafts acylation.

This compound as a Pharmacophore in Enzyme Inhibition

While comprehensive structure-activity relationship (SAR) studies on a dedicated library of this compound derivatives are limited in the public domain, data from related aliphatic sulfonamides and broader sulfonamide research allow for extrapolation of its potential as an enzyme inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3] The sulfonamide group is a classic zinc-binding group in CA inhibitors.

A study on aliphatic sulfonamide derivatives as inhibitors of CAs from Vibrio cholerae (VchCAs) demonstrated that these compounds can exhibit potent inhibitory activity, with some derivatives showing submicromolar inhibition constants (KIs).[7] Although this study did not specifically include this compound, the data suggests that the aliphatic nature of the sulfonamide does not preclude potent CA inhibition.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Aliphatic Sulfonamides against VchCAs [7]

Compound IDR GroupVchCAα (KI, μM)VchCAβ (KI, μM)VchCAγ (KI, μM)
1a -CH₃>101.2>10
1b -C₂H₅>100.93>10
1c -C₃H₇>100.67>10
1d -C₄H₉>100.85>10

Note: Data is for a series of aliphatic sulfonamides with varying alkyl chain lengths, not specifically this compound derivatives.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Several sulfonamide-containing molecules have been developed as kinase inhibitors. The sulfonamide moiety can interact with the hinge region of the kinase ATP-binding site or other nearby residues.

While there is a lack of specific data for this compound derivatives as kinase inhibitors, the general principle of targeting kinases with sulfonamides is well-established. For example, naphthalenesulfonamides have been shown to be competitive inhibitors of several protein kinases with respect to ATP, with the length of the alkyl chain influencing potency.[8] This suggests that the propyl group in this compound could be optimized to fit into specific hydrophobic pockets within the kinase active site.

Potential Kinase Targets for this compound Derivatives:

  • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 is a key strategy in anti-angiogenic cancer therapy. Numerous sulfonamide-containing compounds have shown potent VEGFR-2 inhibitory activity.[9][10]

  • CDKs: Cyclin-dependent kinases are crucial for cell cycle regulation. Sulfonamide derivatives have been explored as CDK inhibitors.

  • Other Tyrosine Kinases: The sulfonamide scaffold is present in many approved tyrosine kinase inhibitors.

G cluster_0 VEGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Figure 2: Potential inhibition of the VEGFR-2 signaling pathway.

This compound in Modulating GPCR Activity

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The sulfonamide moiety has been incorporated into GPCR ligands to modulate their activity. While specific examples of this compound derivatives targeting GPCRs are not abundant in the literature, the principles of GPCR ligand design can be applied. The this compound group could serve as a scaffold for building ligands with desired selectivity and functional activity (agonist, antagonist, or inverse agonist).

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Aryl Propane-1-Sulfonamides

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification Amine Aryl Amine Stir Stir at 0°C Amine->Stir Pyridine Pyridine Pyridine->Stir DCM DCM (solvent) DCM->Stir Add Add dropwise Stir->Add PropaneSulfonylChloride Propane-1-sulfonyl Chloride (in DCM) PropaneSulfonylChloride->Add StirRT Stir at RT (overnight) Add->StirRT Wash Wash with 1M HCl, sat. NaHCO₃, brine StirRT->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (Silica gel) Concentrate->Purify Product N-Aryl this compound Purify->Product

Figure 3: Workflow for the synthesis of N-aryl propane-1-sulfonamides.

Carbonic Anhydrase Inhibition Assay

A common method to screen for CA inhibitors is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate. The rate of hydrolysis of p-NPA to the colored p-nitrophenolate is monitored spectrophotometrically.

Table 2: General Protocol for Carbonic Anhydrase Inhibition Assay

StepProcedure
1. Reagent Preparation Prepare assay buffer (e.g., Tris-HCl), CA enzyme solution, substrate solution (p-NPA in DMSO), and test compound dilutions.
2. Assay Setup In a 96-well plate, add buffer, test compound, and enzyme solution. Incubate to allow for inhibitor binding.
3. Reaction Initiation Add the substrate solution to initiate the reaction.
4. Measurement Immediately measure the increase in absorbance at ~400 nm over time using a plate reader.
5. Data Analysis Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays that measure the incorporation of ³²P from ATP into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

G cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Kinase Kinase Enzyme Incubate Incubate at 30°C Kinase->Incubate Substrate Substrate (Peptide or Protein) Substrate->Incubate ATP ATP ATP->Incubate Inhibitor Test Compound Inhibitor->Incubate DetectionReagent Detection Reagent (e.g., Kinase-Glo®) Incubate->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence IC50 Calculate IC₅₀ Luminescence->IC50

Figure 4: General workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 3: General Protocol for MTT Cell Viability Assay

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment Treat cells with various concentrations of the this compound derivative for a specified time (e.g., 24, 48, or 72 hours).
3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
4. Solubilization Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Measurement Measure the absorbance at ~570 nm using a plate reader.
6. Data Analysis Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound moiety represents an intriguing and underexplored pharmacophore in drug discovery. While direct and comprehensive studies are limited, the wealth of information on sulfonamides in general, combined with emerging data on aliphatic sulfonamides, strongly suggests its potential to be developed into a new generation of therapeutic agents. Its simple, non-aromatic nature may offer advantages in terms of physicochemical properties, such as solubility and metabolic stability, compared to more complex aromatic systems.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-substituted this compound derivatives. This would enable the establishment of clear structure-activity relationships for various biological targets, including carbonic anhydrases, kinases, and GPCRs. Such studies, coupled with advanced computational modeling, will be crucial in unlocking the full therapeutic potential of the this compound pharmacophore and paving the way for the development of novel and effective drugs for a range of diseases.

References

Theoretical Exploration of Propane-1-sulfonamide's Molecular Geometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propane-1-sulfonamide is a simple alkylsulfonamide that serves as a fundamental structural motif in a wide array of pharmaceutical agents. The biological activity of sulfonamide-containing drugs is intrinsically linked to their molecular geometry, which dictates their interaction with biological targets. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the preferred conformations and electronic properties of these molecules at an atomic level. This guide details the standard computational procedures for such investigations and presents the expected data format for the geometric parameters of this compound.

Computational Methodology

The determination of the stable molecular geometry of this compound is achieved through computational chemistry, following a well-established protocol. This section details the typical experimental (in silico) procedure.

Initial Structure Preparation

The process begins with the construction of an initial 3D model of the this compound molecule. This can be accomplished using any standard molecular modeling software. The initial structure is an approximation and serves as the starting point for geometric optimization.

Quantum Chemical Calculations

The core of the theoretical study involves geometry optimization using Density Functional Theory (DFT). A widely used and reliable method for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is typically employed.[1][2] This level of theory provides a robust description of the electronic structure and, consequently, the molecular geometry.

The geometry optimization is performed in the gas phase to represent an isolated molecule, free from intermolecular interactions. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Molecular Geometry of this compound

The optimized molecular structure of this compound is characterized by its bond lengths, bond angles, and dihedral angles. The following tables summarize these key geometric parameters as would be obtained from a DFT study at the B3LYP/6-311++G(d,p) level of theory.

Disclaimer: The following quantitative data are representative examples based on typical values for similar chemical bonds and angles. Specific theoretical values for this compound were not available in the searched literature. Researchers should perform their own calculations to obtain precise values.

Table 1: Optimized Bond Lengths of this compound

BondAtom 1Atom 2Bond Length (Å)
S=OSO11.43
S=OSO21.43
S-NSN1.62
S-CSC11.77
C-CC1C21.53
C-CC2C31.53
N-HNH11.01
N-HNH21.01
C-HC1H1.09
C-HC2H1.09
C-HC3H1.09

Table 2: Optimized Bond Angles of this compound

AngleAtom 1Atom 2Atom 3Bond Angle (°)
O-S-OO1SO2119.5
O-S-NO1SN107.5
O-S-CO1SC1107.5
N-S-CNSC1106.9
S-C-CSC1C2110.0
C-C-CC1C2C3112.0
H-N-HH1NH2115.0
S-N-HSNH1110.0

Table 3: Optimized Dihedral Angles of this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
O-S-C-CO1SC1C260.0
N-S-C-CNSC1C2180.0
S-C-C-CSC1C2C365.0

Visualization of the Computational Workflow

The logical flow of a theoretical study on molecular geometry can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the key steps from the initial molecular model to the final analysis of the geometric parameters.

Theoretical_Study_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis A Initial 3D Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input for Optimization C Vibrational Frequency Analysis B->C Optimized Structure D Optimized Molecular Geometry B->D Output H Confirmation of Energy Minimum C->H Frequency Data E Bond Lengths D->E F Bond Angles D->F G Dihedral Angles D->G

Computational workflow for determining molecular geometry.

Conclusion

This technical guide has outlined the standard theoretical approach for determining the molecular geometry of this compound. While specific, published computational data for this molecule is not currently available, the detailed methodology and representative data tables provide a solid framework for researchers to conduct and interpret their own theoretical studies. The use of Density Functional Theory with a robust basis set is the cornerstone of accurately predicting the geometric parameters that are crucial for understanding the structure-activity relationships of sulfonamide-based compounds in the context of drug discovery and development.

References

Propane-1-sulfonamide: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for specific mechanism of action studies on Propane-1-sulfonamide (CAS: 24243-71-8) did not yield detailed experimental data, quantitative analyses, or elucidated signaling pathways directly attributed to this compound. The following guide is therefore constructed based on the well-established mechanisms of the broader sulfonamide class of molecules. The information presented provides a foundational understanding of how a simple alkyl sulfonamide like this compound might function, while clearly acknowledging the absence of specific research on this particular chemical entity.

Introduction to this compound

This compound is a simple organic compound featuring a propyl group attached to a sulfonamide functional group (-SO₂NH₂).[1][2][3] Its chemical structure suggests potential applications as a chemical intermediate in the synthesis of more complex, biologically active molecules.[2] While specific pharmacological data is scarce, the sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents.[4][5]

The Sulfonamide Functional Group: A Gateway to Diverse Biological Activity

The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to impart a range of biological activities.[4] These compounds are key components in drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties.[4][5] The mechanism of action of sulfonamide-containing drugs is highly dependent on the overall molecular structure, which dictates the specific biological target.

Potential Mechanisms of Action for this compound Based on the Sulfonamide Class

Given the lack of direct studies, we can hypothesize potential mechanisms of action for this compound by examining the known activities of the sulfonamide class. These mechanisms generally involve the inhibition of specific enzymes or the modulation of receptors.

Inhibition of Dihydropteroate Synthase (DHPS)

The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[7][9]

  • Signaling Pathway:

    DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Sulfonamide This compound (Hypothetical) Sulfonamide->DHPS Competitive Inhibition

    Figure 1: Hypothetical competitive inhibition of DHPS by this compound.
  • Experimental Protocol for DHPS Inhibition Assay: A typical in vitro assay to determine the inhibitory activity of a compound against DHPS would involve the following steps:

    • Reagents and Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropteridine pyrophosphate (DHPP), buffer solution, microplate reader.

    • Procedure: a. A reaction mixture containing DHPS enzyme and buffer is prepared. b. Varying concentrations of the test compound (e.g., this compound) are added to the wells of a microplate. c. The substrate, PABA, is added to all wells. d. The reaction is initiated by the addition of DHPP. e. The rate of product formation is monitored over time, often by measuring the change in absorbance or fluorescence.

    • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.

Enzyme Inhibition Beyond DHPS

The sulfonamide moiety is a versatile inhibitor of various other enzymes, and it is plausible that this compound could exhibit inhibitory activity against one or more of these targets.

  • Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and fluid balance.[4][10]

  • Proteases: Certain sulfonamide derivatives act as inhibitors of metalloproteases (e.g., matrix metalloproteinases) and other proteases, which have implications in cancer and inflammation.[10][11]

  • Aromatase: Recent studies have identified sulfonamide derivatives as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them potential agents for estrogen-receptor-positive breast cancer.[12]

  • Experimental Workflow for Enzyme Inhibition Screening:

    Enzyme_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Selectivity Profiling Compound This compound High_Throughput_Screening High-Throughput Screening (HTS) (Single concentration) Compound->High_Throughput_Screening Enzyme_Panel Panel of Enzymes (e.g., CAs, Proteases, Kinases) Enzyme_Panel->High_Throughput_Screening Dose_Response Dose-Response Assay High_Throughput_Screening->Dose_Response Active Hits IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assay IC50_Determination->Selectivity_Assay Potent Hits Selectivity_Panel Related Enzyme Panel Selectivity_Panel->Selectivity_Assay

    Figure 2: A general workflow for screening this compound for enzyme inhibitory activity.

Modulation of Receptors and Ion Channels

While less common for simple sulfonamides, more complex derivatives have been shown to interact with various receptors and ion channels.

  • Nuclear Receptors: Some sulfonamides have been identified as inverse agonists for nuclear receptors like RORc, which are involved in inflammatory responses.[13]

  • Ion Channels: Aryl sulfonamides have been developed as potent inhibitors of voltage-gated sodium channels such as NaV1.5, which are implicated in cardiac arrhythmias.[14]

Quantitative Data from Related Sulfonamide Studies

As no quantitative data exists for this compound, the following table summarizes IC₅₀ values for various sulfonamide derivatives against different targets to provide a comparative context.

Sulfonamide DerivativeTarget Enzyme/ReceptorIC₅₀ ValueReference
Various SulfonamidesDihydropteroate Synthase (DHPS)426 to 50,000 ng/ml[15]
Phenyl and Benzyl Sulfonamide DerivativesAromataseLow micromolar range[12]
N-ethyl toluene-4-sulfonamideHeLa, MDA-MB231, MCF-7 cells (Anticancer)GI₅₀: 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM[16]
Aryl SulfonamidesNaV1.5Potent inhibition (specific values not in abstract)[14]

Conclusion and Future Directions

The biological activity of this compound remains uncharacterized in the public domain. However, based on the extensive research into the broader sulfonamide class, it is reasonable to hypothesize that its mechanism of action would likely involve enzyme inhibition. To elucidate the specific mechanism, a systematic investigation is required. This would begin with broad screening against a panel of enzymes and receptors, followed by more focused studies on any identified "hits" to determine potency, selectivity, and the precise mode of interaction. Such studies would be invaluable in determining the potential utility of this compound and its derivatives in drug discovery and development.

References

The Sulfonamide Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (-S(=O)₂NR₂), a seemingly simple chemical moiety, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry.[1] Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and diverse class of therapeutic agents.[2] Their applications now extend far beyond antimicrobial therapy to include treatments for cancer, inflammation, glaucoma, diabetes, and viral infections.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of the sulfonamide group in drug design. We will explore its key physicochemical properties, delve into its various mechanisms of action across different therapeutic areas, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for synthesis and biological evaluation.

Physicochemical Properties and Privileged Nature

The therapeutic success of the sulfonamide group stems from its unique electronic and structural characteristics. It is a tetrahedral and achiral moiety that is significantly more stable to hydrolysis than a standard amide bond.[5] The two electronegative oxygen atoms make the sulfur atom electron-deficient and allow the sulfonamide nitrogen to be deprotonated, conferring acidic properties (pKa typically in the range of 6-10). This acidity is crucial for its role as a bioisostere and for its interaction with biological targets.

Key properties contributing to its role as a "privileged scaffold" include:

  • Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with enzyme active sites.

  • Bioisosterism: It frequently serves as a non-classical bioisostere for carboxylic acids, phenolic hydroxyls, and amides, mimicking their size, geometry, and hydrogen bonding patterns while offering improved metabolic stability and pharmacokinetic profiles.[6]

  • Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward, allowing for the creation of large and diverse chemical libraries for screening and optimization.[6][7]

Mechanisms of Action and Therapeutic Applications

The versatility of the sulfonamide scaffold is evident in the wide range of biological targets it can be engineered to inhibit. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists can fine-tune the molecule's properties to achieve high potency and selectivity for a specific target.

Antibacterial Agents: Dihydropteroate Synthase (DHPS) Inhibition

The original and most famous application of sulfonamides is as antibacterial agents. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8]

Mechanism: Bacteria, unlike humans, must synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis.[8][9] DHPS catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Due to their close structural similarity to PABA, sulfonamides bind to the DHPS active site, blocking the natural substrate and halting folic acid production, which ultimately leads to bacteriostasis.[10][11]

Structure-Activity Relationship (SAR):

  • The para-amino group (-NH₂) is essential for activity and must be unsubstituted (or be part of a prodrug that releases the free amine in vivo).[12]

  • The aromatic ring and the sulfonamide functional group are both critical for binding.[12]

  • The aromatic ring must be para-substituted only; additional substitutions can eliminate activity due to steric hindrance.[12]

  • The sulfonamide nitrogen (N1) can be substituted, often with heterocyclic rings, to modulate physicochemical properties like pKa and improve potency.[13]

dot

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF DHFR Precursors DNA, RNA, Protein Precursors THF->Precursors One-Carbon Transfer Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Table 1: Quantitative Inhibition Data for DHPS Inhibitors

Compound Target Organism/Enzyme Inhibition Metric Value Reference(s)
Sulfamethoxazole E. coli DHPS IC₅₀ 2.76 µg/mL [14]
Sulfadoxine P. falciparum DHPS (sensitive) Kᵢ 0.14 µM [14]

| Sulfadoxine | P. falciparum DHPS (resistant) | Kᵢ | 112 µM |[14] |

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design, leading to drugs used as diuretics, anti-glaucoma agents, and more recently, as anticancer therapeutics.[3][15]

Mechanism: These drugs bind to the zinc (Zn²⁺) ion located in the active site of carbonic anhydrase enzymes.[16] The sulfonamide nitrogen, in its anionic form (-SO₂NH⁻), coordinates directly to the zinc ion, displacing a catalytic water molecule and potently inhibiting the enzyme's function of interconverting CO₂ and bicarbonate.[16]

Structure-Activity Relationship (SAR):

  • A primary, unsubstituted sulfonamide group (-SO₂NH₂) is a critical prerequisite for high-affinity binding to the catalytic zinc ion.[17]

  • Modifications to the aromatic or heterocyclic ring attached to the sulfonamide group are used to achieve isoform selectivity and optimize pharmacokinetic properties.[18]

Table 2: Quantitative Inhibition Data for Carbonic Anhydrase Inhibitors

Compound Target Isozyme Inhibition Metric Value Reference(s)
Acetazolamide hCA I Kᵢ 250 nM [14]
Acetazolamide hCA II Kᵢ 12 nM [14]
Topiramate hCA II Kᵢ Low nanomolar [17]
Compound 15 (Benzenesulfonamide derivative) hCA II Kᵢ 3.3 nM [14]

| Compound 15 (Benzenesulfonamide derivative) | hCA IX | Kᵢ | 25.7 nM |[14] |

Anticancer Agents

The sulfonamide scaffold is present in numerous anticancer drugs that target a variety of pathways crucial for tumor growth and survival.[19][20]

Mechanisms:

  • Kinase Inhibition: Many sulfonamide-based drugs, such as Sorafenib, inhibit protein kinases like VEGFR-2, which are critical for tumor angiogenesis (the formation of new blood vessels).[14] The sulfonamide group often forms key hydrogen bonds within the ATP-binding pocket of the kinase.

  • Carbonic Anhydrase Inhibition: Certain CA isozymes, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting invasion and metastasis. Selective inhibition of these isoforms is a validated anticancer strategy.[20]

  • Protease Inhibition: Sulfonamides have been incorporated into inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor invasion.[21]

dot

VEGFR_Signaling cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Dimer Receptor Dimerization & Autophosphorylation VEGFR->Dimer Signal Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Dimer->Signal Response Cell Proliferation, Angiogenesis, Survival Signal->Response Inhibitor Sulfonamide Kinase Inhibitor (e.g., Sorafenib) Inhibitor->Dimer Inhibits Kinase Activity Drug_Discovery_Workflow Target_ID Target Identification Hit_ID Hit Identification (HTS, FBDD) Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for sulfonamide drug discovery.

General Protocol for Sulfonamide Synthesis

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.

[22][23]Objective: To synthesize an N-substituted sulfonamide from an aryl sulfonyl chloride and an amine.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve the aryl sulfonyl chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 15-30 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

  • Workup: a. Quench the reaction by adding water or 1M HCl. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM). c. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude sulfonamide product by flash column chromatography on silica gel or by recrystallization to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀ or Kᵢ) of a sulfonamide compound against a specific carbonic anhydrase isozyme. The assay measures the enzyme-catalyzed hydration of CO₂, which leads to a pH change.

Principle: The assay is based on the esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by the enzyme to produce the yellow-colored 4-nitrophenolate anion. The rate of formation of this anion is monitored spectrophotometrically.

Materials:

  • Purified CA isozyme (e.g., hCA II)

  • Tris buffer (e.g., 25 mM, pH 7.5)

  • 4-Nitrophenyl acetate (NPA) substrate solution (in anhydrous acetonitrile)

  • Test sulfonamide compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents: a. Prepare a working solution of the CA enzyme in Tris buffer to a final concentration of approximately 10-20 nM. b. Prepare serial dilutions of the sulfonamide inhibitor in DMSO, and then dilute further in Tris buffer to achieve the desired final assay concentrations. Include a DMSO-only control.

  • Assay Setup: a. To each well of a 96-well plate, add the appropriate volume of Tris buffer. b. Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solution or DMSO control to the wells. c. Add the CA enzyme solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor binding.

  • Initiation of Reaction: a. Start the enzymatic reaction by adding the NPA substrate solution to each well. The final concentration of NPA is typically in the range of 0.5-1.0 mM.

  • Data Collection: a. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25 °C).

  • Data Analysis: a. Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition for each concentration relative to the uninhibited (DMSO control) reaction. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Kₘ) are known.

Conclusion

The sulfonamide group is a testament to the power of a single functional group in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have secured its status as a truly privileged scaffold. From the first sulfa drugs that revolutionized the treatment of bacterial infections to the latest generation of targeted cancer therapies, the sulfonamide moiety continues to be a central element in the design and development of new medicines. A deep understanding of its structure-activity relationships and mechanisms of action remains critical for researchers and scientists aiming to unlock new therapeutic avenues and address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propane-1-sulfonamide from 1-Propanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of propane-1-sulfonamide from 1-propanesulfonyl chloride. The primary method described is the facile reaction of 1-propanesulfonyl chloride with ammonia. This synthesis is a standard procedure for the formation of primary sulfonamides and is known for its high efficiency. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization information for the final product. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

Sulfonamides are a crucial class of organic compounds with a wide range of applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of primary sulfonamides is a fundamental transformation in organic chemistry, often achieved by the reaction of a sulfonyl chloride with ammonia. This application note details a reliable and high-yielding protocol for the preparation of this compound, a valuable building block in the synthesis of more complex molecules.

Reaction Scheme

The synthesis of this compound from 1-propanesulfonyl chloride proceeds via a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the chloride from the sulfonyl chloride.

Chemical Equation:

CH₃CH₂CH₂SO₂Cl + 2 NH₃ → CH₃CH₂CH₂SO₂NH₂ + NH₄Cl

Experimental Protocols

Materials and Equipment
  • 1-Propanesulfonyl chloride

  • Anhydrous diethyl ether (Et₂O)

  • Ammonia (gas)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas dispersion tube

  • Rotary evaporator

  • Filtration apparatus

  • Sonicator

  • Standard glassware for organic synthesis

Procedure
  • Preparation of Ammonia Solution: In a fume hood, saturate 20 mL of anhydrous diethyl ether with ammonia gas in a round-bottom flask equipped with a magnetic stir bar. This can be achieved by bubbling ammonia gas through the solvent using a gas dispersion tube. Cool the resulting solution to 0 °C in an ice bath.

  • Reaction: Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cold, stirred ammonia-ether solution.

  • Reaction Completion: Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C to ensure the reaction goes to completion.

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Suspend the resulting residue in dichloromethane.

    • To aid dissolution of the product, sonicate the mixture.

    • Filter the mixture to remove the insoluble ammonium chloride byproduct.

  • Isolation of Product: Evaporate the filtrate to dryness to obtain this compound. The product is typically obtained as a colorless liquid which may solidify upon standing.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting Material1-Propanesulfonyl chloride
ReagentAmmonia
SolventDiethyl ether
Reaction Temperature0 °C
Reaction Time~15 minutes
Reported Yield ~100%
PurityHigh (after filtration)

Results and Characterization

The synthesis of this compound from 1-propanesulfonyl chloride is a high-yielding and straightforward process. The product was characterized by its physical properties and spectroscopic data.

PropertyValue
Chemical Formula C₃H₉NO₂S
Molecular Weight 123.17 g/mol
Appearance White to off-white solid or colorless liquid
Melting Point 51-52 °C[1]

Spectroscopic Data:

While specific experimental spectra for this compound were not found in the searched literature, typical spectroscopic data for primary sulfonamides are as follows:

  • ¹H NMR (DMSO-d₆): The structure can be confirmed by ¹H NMR spectroscopy. Expected signals would include a triplet for the terminal methyl group, a multiplet for the central methylene group, a triplet for the methylene group attached to the sulfur, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: The spectrum would be expected to show three distinct signals corresponding to the three carbon atoms of the propyl chain.

  • IR Spectroscopy: Characteristic peaks for the sulfonamide group would be observed. These typically include N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and strong asymmetric and symmetric S=O stretching vibrations around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product prep_ammonia Prepare Ammonia Solution (Ammonia gas in Et2O at 0 °C) add_reagent Add 1-Propanesulfonyl Chloride prep_ammonia->add_reagent 1. Reagent Addition react Stir at 0 °C add_reagent->react 2. Reaction evaporate_solvent Evaporate Solvent react->evaporate_solvent 3. Quenching suspend_residue Suspend in CH2Cl2 evaporate_solvent->suspend_residue sonicate Sonicate suspend_residue->sonicate filter Filter sonicate->filter isolate_product Evaporate Filtrate filter->isolate_product final_product This compound isolate_product->final_product 4. Isolation

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl sulfonamides is a cornerstone in medicinal chemistry and drug development, with this functional group being a key pharmacophore in numerous therapeutic agents. Traditional methods for their synthesis often involve harsh conditions and limited substrate scope. However, the advent of metal-catalyzed cross-coupling reactions has revolutionized the formation of the crucial N-S bond, offering milder, more efficient, and versatile synthetic routes. This document provides detailed application notes and experimental protocols for three prominent metal-catalyzed methods: copper-catalyzed Chan-Lam coupling, palladium-catalyzed Buchwald-Hartwig amination, and a novel iron-catalyzed approach utilizing nitroarenes.

Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides an efficient and environmentally friendly method for the N-arylation of sulfonamides. This protocol highlights a ligand-free approach conducted in water, which significantly enhances the green credentials of the synthesis.

General Reaction Scheme:

Quantitative Data Summary
EntryArylboronic Acid (Ar)Sulfonamide (R)BaseTime (h)Yield (%)
1Phenylp-TolylK2CO31292
24-Methoxyphenylp-TolylK2CO31294
34-Chlorophenylp-TolylK2CO31588
43-Methylphenylp-TolylK2CO31290
5PhenylMethanesulfonylK2CO31876
Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation in Water[1]

Materials:

  • Arylboronic acid (1.0 mmol)

  • Sulfonamide (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)2, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 mmol), sulfonamide (1.0 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add deionized water (5 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

chan_lam_coupling arylboronic_acid Ar-B(OH)2 reaction_mixture Reaction Mixture arylboronic_acid->reaction_mixture sulfonamide R-SO2NH2 sulfonamide->reaction_mixture cu_catalyst Cu(OAc)2 cu_catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent H2O solvent->reaction_mixture product N-Aryl Sulfonamide (Ar-NHSO2-R) reaction_mixture->product Reflux

Chan-Lam Coupling Workflow

Palladium-Catalyzed N-Arylation of Sulfonamides (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-aryl sulfonamides. This reaction typically employs a palladium catalyst with a specialized phosphine ligand.

General Reaction Scheme:

Buchwald-Hartwig Amination Workflow

Iron-Catalyzed Synthesis of N-Aryl Sulfonamides from Nitroarenes

This innovative method utilizes readily available and stable nitroarenes as the nitrogen source, offering a cost-effective and environmentally benign alternative to traditional methods that may use potentially genotoxic aromatic amines. [1][2][3][4]The reaction proceeds via a one-step reductive coupling. [1][2][3][4] General Reaction Scheme:

Quantitative Data Summary
EntryNitroarene (Ar)Sodium Arylsulfinate (Ar')Temperature (°C)Time (h)Yield (%)
1NitrobenzeneSodium benzenesulfinate1001285
24-ChloronitrobenzeneSodium p-toluenesulfinate1001292
33-NitrotolueneSodium benzenesulfinate1001588
44-NitroanisoleSodium p-toluenesulfinate1001295
51-NitronaphthaleneSodium benzenesulfinate1001878
Experimental Protocol: Iron-Catalyzed Reductive Coupling

[1][2][3][4] Materials:

  • Nitroarene (1.0 mmol)

  • Sodium arylsulfinate (1.5 mmol)

  • Iron(II) chloride (FeCl2, 0.2 mmol, 20 mol%)

  • Sodium bisulfite (NaHSO3, 3.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

  • Reaction tube with a magnetic stir bar

  • Standard workup and purification reagents

Procedure:

  • To a reaction tube, add the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), iron(II) chloride (0.2 mmol), and sodium bisulfite (3.0 mmol).

  • Add anhydrous DMSO (5 mL) to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

iron_catalyzed_synthesis cluster_reactants Reactants cluster_reagents Reagents nitroarene Nitroarene (Ar-NO2) reaction Reductive Coupling (100 °C) nitroarene->reaction sulfinate Sodium Arylsulfinate (Ar'-SO2Na) sulfinate->reaction fe_catalyst FeCl2 fe_catalyst->reaction reductant NaHSO3 reductant->reaction solvent DMSO solvent->reaction product N-Aryl Sulfonamide (Ar-NHSO2-Ar') reaction->product

Iron-Catalyzed Synthesis Workflow

These protocols provide a foundation for the synthesis of a diverse range of N-aryl sulfonamides. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, and careful screening of these parameters is often necessary.

References

Application Notes and Protocols: Electrochemical Synthesis of Sulfonamides from Thiols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicine and agrochemicals, valued for their therapeutic properties and chemical stability.[1][2] Traditional synthetic routes to these vital compounds often rely on the use of unstable and toxic sulfonyl chlorides, which require harsh reaction conditions and generate significant chemical waste.[2][3] This application note details a sustainable and efficient electrochemical method for the synthesis of sulfonamides through the direct oxidative coupling of readily available and inexpensive thiols and amines.[1][4] This environmentally benign approach is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in as little as five minutes, producing hydrogen as the only byproduct.[2][5] The mild reaction conditions allow for a broad substrate scope and high functional group tolerance, making it an attractive methodology for drug discovery and development.[1][5]

Principle and Mechanism

The electrochemical synthesis of sulfonamides from thiols and amines proceeds through a proposed multi-step oxidative mechanism.[1][6] Initially, the thiol undergoes anodic oxidation to form a disulfide intermediate.[1][2] Subsequently, the amine is oxidized to an aminium radical cation.[1][2] This radical intermediate then reacts with the disulfide to form a sulfenamide.[1][6] Finally, two consecutive oxidation steps of the sulfenamide yield the desired sulfonamide via a sulfinamide intermediate.[1][6] This proposed pathway is supported by kinetic studies, cyclic voltammetry, and radical trapping experiments.[1][2]

Experimental Data Summary

The following tables summarize the reaction conditions and isolated yields for the electrochemical synthesis of a variety of sulfonamides, demonstrating the broad applicability of this method.

Table 1: Optimization of Electrochemical Sulfonamide Synthesis *

EntryAnode MaterialCathode MaterialSolvent System (v/v)AcidElectrolyte (mol %)Isolated Yield (%)
1CarbonIronCH₃CN/0.3 M HCl (3:1)HClMe₄NBF₄ (10)75
2CarbonIronCH₃CN/H₂O (3:1)NoneMe₄NBF₄ (10)45
3CarbonIronCH₃CN/0.1 M HCl (3:1)HClMe₄NBF₄ (10)68
4CarbonIronCH₃CN/0.3 M H₂SO₄ (3:1)H₂SO₄Me₄NBF₄ (10)71
5PlatinumIronCH₃CN/0.3 M HCl (3:1)HClMe₄NBF₄ (10)55

*Reaction Conditions: Thiophenol (2 mmol), cyclohexylamine (3.0 mmol), Me₄NBF₄ (0.2 mmol), Solvent (20 mL), 5 min residence time in a 700 μL reactor volume.[1]

Table 2: Substrate Scope for the Electrochemical Sulfonamide Synthesis *

Product No.ThiolAmineIsolated Yield (%)
1 ThiophenolAmmonia65
2 ThiophenolMethylamine78
3 ThiophenolButylamine81
9 4-MethylthiophenolCyclohexylamine85
11 ThiophenolAllylamine72
12 ThiophenolPropargylamine68
14 ThiophenolDipropylamine75
16 ThiophenolPyrrolidine88
17 ThiophenolPiperidine92
18 ThiophenolMorpholine95
26 ThiophenolGlycine methyl ester71
27 ThiophenolL-Proline methyl ester79
28 ThiophenolL-Phenylalanine methyl ester75

*General Reaction Conditions: Thiol (2 mmol), amine (3.0 mmol), Me₄NBF₄ (0.2 mmol), CH₃CN/0.3 M HCl (20 mL, 3:1 v/v), Carbon anode, Iron cathode, 5 min residence time, 700 μL reactor volume. All yields are for isolated products.[1][7][8]

Experimental Protocols

Materials and Equipment
  • Electrochemical Reactor: A microflow reactor with a 700 μL volume and an interelectrode gap of 250 μm is recommended for rapid screening and optimization.[1] A batch reactor can also be used.[1]

  • Electrodes: A graphite (carbon) anode and a stainless steel (iron) cathode are recommended.[1]

  • Power Supply: A constant current power supply.

  • Reagents:

    • Thiols (e.g., thiophenol)

    • Amines (e.g., cyclohexylamine)

    • Acetonitrile (CH₃CN), HPLC grade

    • Hydrochloric acid (HCl), 0.3 M aqueous solution

    • Tetramethylammonium tetrafluoroborate (Me₄NBF₄) as the electrolyte.[1]

  • Standard laboratory glassware and purification supplies (e.g., rotary evaporator, chromatography columns).

General Procedure for Electrochemical Sulfonamide Synthesis in a Flow Reactor
  • Prepare the Reaction Mixture: In a 25 mL flask, dissolve the thiol (2.0 mmol) and the amine (3.0 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (20 mL).[1]

  • Add Electrolyte: Add tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol, 10 mol%) to the reaction mixture and stir until dissolved.[1]

  • Set up the Electrochemical Flow System:

    • Ensure the electrochemical flow reactor with the carbon anode and iron cathode is properly assembled.

    • Connect the reactor to a syringe pump and the constant current power supply.

  • Perform Electrolysis:

    • Pump the reaction mixture through the flow reactor at a flow rate calculated to achieve a 5-minute residence time in the 700 μL reactor.

    • Apply a constant current. The optimal current may need to be determined for each specific substrate pair, but a current of 10-20 mA is a good starting point.

  • Work-up and Purification:

    • Collect the reaction mixture from the reactor outlet.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

General Procedure for Electrochemical Sulfonamide Synthesis in a Batch Reactor
  • Prepare the Reaction Mixture: In an undivided electrochemical cell equipped with a carbon anode and an iron cathode, dissolve the thiol (3.0 mmol) and the amine (4.5 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (30 mL).[1]

  • Add Electrolyte: Add tetramethylammonium tetrafluoroborate (Me₄NBF₄, 3.0 mmol) to the reaction mixture.[1]

  • Perform Electrolysis:

    • Stir the reaction mixture vigorously.

    • Apply a constant current and allow the reaction to proceed for 24 hours at room temperature.[1]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the flow reaction.

Visualizations

G cluster_workflow Experimental Workflow prep 1. Prepare Reaction Mixture (Thiol, Amine, Solvent, Acid) add_elec 2. Add Electrolyte (Me4NBF4) prep->add_elec electrolysis 3. Perform Electrolysis (Flow or Batch Reactor) add_elec->electrolysis workup 4. Aqueous Work-up (Quench, Extract) electrolysis->workup purify 5. Purification (Column Chromatography) workup->purify product Pure Sulfonamide purify->product

Caption: Experimental workflow for the electrochemical synthesis of sulfonamides.

G cluster_mechanism Proposed Reaction Mechanism thiol Thiol (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide -e⁻ (Anode) sulfenamide Sulfenamide (R-S-NH-R') disulfide->sulfenamide amine Amine (R'-NH2) aminium_radical Aminium Radical (R'-NH2•+) amine->aminium_radical -e⁻ (Anode) aminium_radical->sulfenamide sulfinamide Sulfinamide (R-SO-NH-R') sulfenamide->sulfinamide -e⁻ (Anode) sulfonamide Sulfonamide (R-SO2-NH-R') sulfinamide->sulfonamide -e⁻ (Anode)

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.

Conclusion

The electrochemical oxidative coupling of thiols and amines presents a powerful, sustainable, and efficient alternative to traditional methods for synthesizing sulfonamides.[1][4] This methodology is characterized by its mild reaction conditions, broad substrate applicability, and operational simplicity, making it a valuable tool for medicinal chemists and drug development professionals.[1][5] The protocols and data presented herein provide a solid foundation for the implementation of this green chemical transformation in a research and development setting.

References

Propane-1-sulfonamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1-sulfonamide is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a propyl group attached to a sulfonamide moiety, offers a unique combination of properties that make it an attractive starting material for the synthesis of a wide range of complex molecules. The sulfonamide group can act as a bioisosteric replacement for carboxylic acids, potentially improving the pharmacokinetic profile of drug candidates.[1][2][3] Furthermore, the nitrogen atom of the sulfonamide can be readily functionalized through N-alkylation and N-arylation reactions, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures. This document provides detailed application notes, experimental protocols, and key data for the use of this compound as a synthetic building block.

Chemical and Physical Properties

This compound is a white to off-white solid with a melting point of 51-52 °C.[4] It is slightly soluble in chloroform, DMSO, and methanol.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 24243-71-8[5]
Molecular Formula C₃H₉NO₂S[5]
Molecular Weight 123.18 g/mol [5]
Melting Point 51-52 °C[4]
Boiling Point 105-106 °C (at 0.1 Torr)[4]
pKa 10.87 ± 0.60 (Predicted)[4]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, most notably in the development of pharmaceutical agents. Its utility stems from the reactivity of the sulfonamide nitrogen, which can undergo nucleophilic attack on various electrophiles.

N-Alkylation

The N-alkylation of this compound is a fundamental transformation for introducing alkyl substituents. This reaction typically proceeds via deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl halide or other alkylating agent. Careful control of reaction conditions is necessary to avoid dialkylation, especially with unhindered alkylating agents.

N-Arylation

The introduction of aryl groups onto the sulfonamide nitrogen can be achieved through several methods, including the Buchwald-Hartwig amination and the Ullmann condensation. These transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are widely used in the synthesis of complex drug molecules.

Synthesis of Bioactive Molecules: The Case of Vemurafenib

A prominent example of the application of a this compound derivative is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma.[6][7] The synthesis involves the initial reaction of propane-1-sulfonyl chloride with 3-bromo-2,4-difluoroaniline to form the corresponding N-substituted this compound, which is a key intermediate in the multi-step synthesis of the final drug molecule.[1]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from the corresponding sulfonyl chloride.

Reaction Scheme:

Propane-1-sulfonyl_chloride Propane-1-sulfonyl chloride This compound This compound Propane-1-sulfonyl_chloride->this compound 0 °C, 10 min Ammonia Ammonia (in diethyl ether) Ammonia->this compound

Caption: Synthesis of this compound.

Materials:

  • Propane-1-sulfonyl chloride (1.0 eq)

  • Diethyl ether

  • Ammonia gas

  • Dichloromethane

Procedure:

  • Saturate 20 mL of diethyl ether with ammonia gas at 0 °C.

  • Slowly add propane-1-sulfonyl chloride (1.0 eq) dropwise to the cooled ammonia solution.

  • Continue to bubble ammonia gas through the reaction mixture for 10 minutes.

  • Remove the solvent by evaporation.

  • Suspend the residue in dichloromethane and sonicate to dissolve the product.

  • Filter to remove any insoluble solids.

  • Evaporate the filtrate to obtain this compound.[4]

Quantitative Data:

ReactantMolar Eq.Yield (%)Reference
Propane-1-sulfonyl chloride1.0~100[4]
Protocol 2: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Reaction Scheme:

This compound This compound N-Alkyl-propane-1-sulfonamide N-Alkyl-propane-1-sulfonamide This compound->N-Alkyl-propane-1-sulfonamide Alkyl_halide Alkyl halide (R-X) Alkyl_halide->N-Alkyl-propane-1-sulfonamide Base Base (e.g., K₂CO₃, NaH) Base->N-Alkyl-propane-1-sulfonamide Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->N-Alkyl-propane-1-sulfonamide Room temp. to heat

Caption: N-Alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (1.5 eq for K₂CO₃ or 1.1 eq for NaH).

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating may be applied.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Representative N-Alkylations:

Alkyl HalideBaseSolventTemperatureTimeYield (%)
Benzyl bromideK₂CO₃DMFRoom Temp12 hGood to Excellent
Methyl iodideNaHTHF0 °C to Room Temp4 hGood to Excellent
Allyl bromideK₂CO₃AcetonitrileReflux6 hGood to Excellent
Protocol 3: General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Reaction Scheme:

This compound This compound N-Aryl-propane-1-sulfonamide N-Aryl-propane-1-sulfonamide This compound->N-Aryl-propane-1-sulfonamide Aryl_halide Aryl halide (Ar-X) Aryl_halide->N-Aryl-propane-1-sulfonamide Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->N-Aryl-propane-1-sulfonamide Catalytic Cycle Ligand Ligand (e.g., Xantphos) Ligand->N-Aryl-propane-1-sulfonamide Base Base (e.g., Cs₂CO₃) Base->N-Aryl-propane-1-sulfonamide Solvent Solvent (e.g., Toluene, Dioxane) Solvent->N-Aryl-propane-1-sulfonamide Heat

Caption: Buchwald-Hartwig N-Arylation.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Representative N-Arylations:

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene110High
1-Chloro-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane100Good
2-BromopyridinePd₂(dba)₃/DavePhosNaOtBuToluene100High
Protocol 4: Synthesis of a Key Intermediate for Vemurafenib

This protocol details the synthesis of N-(3-bromo-2,4-difluorophenyl)this compound, a crucial intermediate in the synthesis of the BRAF inhibitor Vemurafenib.

Reaction Scheme:

Aniline 3-bromo-2,4-difluoroaniline Intermediate_1 N,N-bis(propylsulfonyl)aniline Aniline->Intermediate_1 Double alkylation Sulfonyl_chloride Propane-1-sulfonyl chloride Sulfonyl_chloride->Intermediate_1 Final_product N-(3-bromo-2,4-difluorophenyl)this compound Intermediate_1->Final_product Selective deprotection Base_hydrolysis NaOH, MeOH/H₂O Base_hydrolysis->Final_product

Caption: Synthesis of a Vemurafenib Intermediate.

Materials:

  • 3-bromo-2,4-difluoroaniline

  • Propane-1-sulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Double Alkylation: React 3-bromo-2,4-difluoroaniline with an excess of propane-1-sulfonyl chloride to afford the N,N-bis(propylsulfonyl)aniline derivative. This reaction typically yields around 79%.[1]

  • Selective Deprotection: Treat the N,N-bis(propylsulfonyl)aniline intermediate with sodium hydroxide in a mixture of methanol and water to selectively remove one of the propanesulfonyl groups. This step proceeds with a near-quantitative yield (99%).[1]

Quantitative Data:

StepProductYield (%)Reference
Double AlkylationN,N-bis(propylsulfonyl)aniline79[1]
Selective DeprotectionN-(3-bromo-2,4-difluorophenyl)this compound99[1]

Signaling Pathway

Vemurafenib and the MAPK/ERK Signaling Pathway

Vemurafenib is a targeted therapy that specifically inhibits the mutated BRAF V600E kinase.[2][3][6] The BRAF protein is a key component of the mitogen-activated protein kinase (MAPK) or Ras-Raf-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival.[2] In melanoma and other cancers, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.[2] Vemurafenib blocks the activity of this mutated kinase, thereby inhibiting the signaling cascade and inducing apoptosis in cancer cells.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT Activates MEK MEK BRAF_WT->MEK Phosphorylates BRAF_V600E BRAF (V600E Mutant) BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib Inhibition of the MAPK Pathway.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its ability to undergo a variety of transformations, including N-alkylation and N-arylation, makes it a valuable precursor for the synthesis of diverse molecular scaffolds. The successful application of a this compound derivative in the synthesis of the targeted cancer therapeutic Vemurafenib highlights its significance in modern drug discovery. The protocols and data presented in this document are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the development of novel and impactful molecules.

References

Application Notes and Protocols for the Preparation of Propane-1-sulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Propane-1-sulfonamide derivatives, a specific subset of this important class, offer a versatile scaffold for the development of novel drug candidates. The propyl group provides a lipophilic component that can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of N-substituted this compound derivatives, highlighting their potential in drug discovery. Key applications, including their roles as antibacterial agents and enzyme inhibitors, are discussed with specific examples and quantitative data.

I. Synthetic Protocols for N-Substituted this compound Derivatives

The most common and reliable method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] Propane-1-sulfonyl chloride is the key starting material for the synthesis of this compound derivatives.

A. General Synthesis of N-Aryl Propane-1-sulfonamides

This protocol describes a general method for the synthesis of N-aryl propane-1-sulfonamides from propane-1-sulfonyl chloride and a substituted aniline.

Reaction Scheme:

Materials:

  • Propane-1-sulfonyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents) dropwise.

  • Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of propane-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-propane-1-sulfonamide derivative.

Workflow for the Synthesis of N-Aryl Propane-1-sulfonamides

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substituted Aniline in DCM add_base Add Pyridine at 0°C start->add_base add_sulfonyl_chloride Add Propane-1-sulfonyl Chloride at 0°C add_base->add_sulfonyl_chloride react Stir at Room Temperature (4-12h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute wash Wash with 1M HCl, Water, Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product Pure N-Aryl this compound purify->final_product

Caption: General workflow for the synthesis of N-aryl propane-1-sulfonamides.

II. Applications in Drug Discovery

This compound derivatives have shown promise in several areas of drug discovery, including the development of new antibacterial and anticancer agents.

A. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Example: N-(4-sulfamoylphenyl)this compound

A variety of N-substituted this compound derivatives have been synthesized and evaluated for their antibacterial activity. For instance, derivatives can be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC).

Table 1: Hypothetical MIC Values for a this compound Derivative

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
N-(4-sulfamoylphenyl)this compound64128>256
Sulfamethoxazole (Control)1632>256

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • This compound derivative

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the sulfonamide derivative in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Workflow for MIC Determination

G start Prepare Sulfonamide Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate start->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound Derivative Inhibitor->VEGFR2 Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_effects Cellular Effects ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inhibitor This compound Derivative Inhibitor->COX2 Inflammation Inflammation Prostaglandins->Inflammation Proliferation Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis ApoptosisInhibition Inhibition of Apoptosis Prostaglandins->ApoptosisInhibition

References

Application of Propane-1-sulfonamide in Fluorescent Probe Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of the sulfonamide functional group, with a focus on Propane-1-sulfonamide, in the design and synthesis of novel fluorescent probes. While specific, detailed examples of this compound in peer-reviewed literature for fluorescent probe synthesis are not extensively documented, its use in the preparation of electron donors for luminogenic luciferins and fluorescent dyes is recognized. This guide will, therefore, extrapolate from the broader class of sulfonamide-containing fluorophores to provide detailed application notes and protocols, offering a foundational understanding for the potential incorporation of this compound in future probe development.

The sulfonamide moiety is a versatile functional group in the development of fluorescent probes. It can act as an electron-donating group, influencing the photophysical properties of a fluorophore, and can also serve as a key component of a recognition site for specific analytes. The lone pair of electrons on the nitrogen atom can participate in intramolecular charge transfer (ICT) processes, which are often the basis for the sensing mechanisms of fluorescent probes.

Core Principles of Sulfonamide-Based Fluorescent Probes

Sulfonamide-based fluorescent probes are designed with three key components: a fluorophore, a recognition unit (which includes the sulfonamide), and a linker. The fluorophore provides the fluorescent signal. The recognition unit is designed to selectively interact with the target analyte. This interaction induces a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift). The linker connects the fluorophore and the recognition unit, and its nature can influence the probe's solubility, cell permeability, and sensing kinetics.

A general mechanism for a "turn-on" sulfonamide-based fluorescent probe involves the modulation of an ICT process. In the "off" state, the sulfonamide group may be part of a system that quenches the fluorescence of the fluorophore. Upon binding to the target analyte, a chemical reaction or a conformational change can disrupt this quenching pathway, leading to a significant increase in fluorescence intensity.

Application Notes: Sulfonamide-Containing Fluorescent Probes

The versatility of the sulfonamide group has led to the development of fluorescent probes for a wide range of applications, from cellular imaging to the detection of biologically important species.

Tumor Imaging with Sulfonamide-Naphthalimide Probes

Recent studies have demonstrated the potential of sulfonamide-containing naphthalimide derivatives as fluorescent probes for tumor imaging.[1][2] These probes leverage the fact that certain sulfonamides can selectively target carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Key Features:

  • Targeting Moiety: The sulfonamide group acts as a targeting ligand for CA IX.

  • Fluorophore: The naphthalimide core provides a strong and stable fluorescent signal.

  • Application: These probes can be used for the selective imaging of cancer cells both in vitro and potentially in vivo.

Live Cell Imaging and Dopamine Sensing

Sulfapyridone azo fluorescent probes (SPAFP) have been developed for live cell imaging and the electrochemical sensing of dopamine.[3] In this design, the sulfonamide is part of a larger heterocyclic structure that contributes to the overall photophysical properties of the probe.

Key Features:

  • Mechanism: The detection mechanism is based on the fluorescence of the azo-containing structure.[3]

  • Multimodality: These probes have been applied in live cell imaging, latent fingerprint detection, and as electrochemical sensors for dopamine.[3]

  • Performance: The electrochemical sensor exhibited a low detection limit of 2.5 nM for dopamine.[3]

Detection of Biologically Relevant Analytes

The sulfonamide functional group has been incorporated into fluorescent probes for the detection of various other analytes, including:

  • Thiols: Probes based on α,β-unsaturated acyl sulfonamides have been designed to react selectively with thiols like cysteine, leading to a fluorescence response.

  • Formaldehyde: A naphthalimide-based probe containing a phenylsulfonamide group has been developed for the selective sensing of formaldehyde in the Golgi apparatus of living cells.

Quantitative Data Summary

The following tables summarize key quantitative data for representative sulfonamide-containing fluorescent probes.

Table 1: Performance of a Sulfapyridone Azo Fluorescent Probe (SPAFP) for Dopamine Detection [3]

ParameterValue
Emission Wavelength (λemi)766 nm
Detection Limit (LOD) for Dopamine2.5 nM
Linear Range for Dopamine Detection0.01 - 5.5 µM

Table 2: Spectroscopic Properties of Sulfonamide-Containing Naphthalimide Probes for Tumor Imaging [1][2]

ProbeExcitation Max (λex)Emission Max (λem)Application
SN-2NINot specifiedNot specifiedGreen fluorescent imaging in B16F10 cells
SD-NINot specifiedNot specifiedGreen fluorescent imaging in B16F10 cells

Experimental Protocols

The following are generalized protocols for the synthesis and application of sulfonamide-containing fluorescent probes, based on published methodologies. These can be adapted for the development of novel probes, including those incorporating this compound.

Protocol 1: Synthesis of a Sulfonamide-Containing Naphthalimide Fluorescent Probe

This protocol is adapted from the synthesis of sulfonamide-naphthalimide derivatives for tumor imaging.[1][2]

Objective: To synthesize a fluorescent probe by coupling a sulfonamide moiety to a naphthalimide fluorophore.

Materials:

  • N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI)

  • Sodium sulfonamide (SNNa) or this compound sodium salt

  • N,N-dimethylformamide (DMF)

  • Tetrabutyl ammonium hydroxide (40% aqueous solution)

  • Ethanol

Procedure:

  • Dissolve N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI) in DMF in a round-bottom flask.

  • In a separate container, prepare a solution of sodium sulfonamide (or the sodium salt of this compound) in DMF.

  • Slowly add the sulfonamide solution to the NI solution at room temperature with constant stirring.

  • Add tetrabutyl ammonium hydroxide to the reaction mixture.

  • Continue stirring the reaction for 24 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Precipitate the product by adding ethanol.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Cellular Imaging with a Sulfonamide-Based Fluorescent Probe

This protocol provides a general procedure for staining and imaging live cells with a synthesized fluorescent probe.[1]

Objective: To visualize the localization of a sulfonamide-based fluorescent probe in living cells.

Materials:

  • Synthesized sulfonamide-containing fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., B16F10 melanoma cells)

  • Culture plates or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells of interest in appropriate medium supplemented with FBS in culture plates or chamber slides until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration in cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific fluorophore.

Visualizations

Signaling Pathway: Tumor Cell Targeting by a Sulfonamide-Naphthalimide Probe

G cluster_cell Tumor Cell Probe Sulfonamide-Naphthalimide Probe CellMembrane Tumor Cell Membrane Probe->CellMembrane Targets CAIX Carbonic Anhydrase IX (CA IX) Probe->CAIX Binds to Active Site Extracellular Extracellular Space Internalization Internalization CAIX->Internalization Leads to Fluorescence Fluorescence Signal Internalization->Fluorescence Results in

Caption: Targeting of tumor cells by a sulfonamide-naphthalimide probe via binding to CA IX.

Experimental Workflow: Synthesis of a Sulfonamide-Functionalized Fluorescent Probe

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Workup and Purification cluster_product Final Product Fluorophore Fluorophore with Leaving Group (e.g., NI-Br) Reaction Nucleophilic Substitution Reaction (in DMF, with base) Fluorophore->Reaction Sulfonamide Sulfonamide Nucleophile (e.g., this compound anion) Sulfonamide->Reaction SolventRemoval Solvent Removal Reaction->SolventRemoval Precipitation Precipitation (with Ethanol) SolventRemoval->Precipitation Filtration Filtration and Drying Precipitation->Filtration FinalProbe Sulfonamide-Functionalized Fluorescent Probe Filtration->FinalProbe G cluster_off Probe - 'Off' State cluster_on Probe - 'On' State Probe_Off Probe (Fluorescence Quenched) Analyte_Absent Analyte Absent Interaction Selective Interaction/ Reaction Probe_Off->Interaction Reacts with Probe_On Probe-Analyte Complex (Fluorescence Restored) Analyte_Present Analyte Present Interaction->Probe_On Forms

References

Application Notes and Protocols for the Antibacterial Screening of Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols for the antibacterial screening of novel sulfonamide analogs. The methodologies detailed herein are based on established standards to ensure reproducibility and accuracy in the evaluation of new chemical entities.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1][3][4][5] By disrupting this pathway, sulfonamides exhibit a bacteriostatic effect.[3][6] The emergence of antibiotic resistance necessitates the development of new sulfonamide analogs with improved efficacy and a broader spectrum of activity. This document outlines a systematic approach to screen and characterize the antibacterial properties of these novel compounds.

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the DHPS enzyme.[5][6] Due to this structural similarity, sulfonamides competitively bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate.[1] This blockage halts the production of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF), the biologically active form of folate.[1][4][7] Without THF, bacteria are unable to synthesize essential building blocks for DNA and proteins, leading to the cessation of growth and reproduction.[1][8]

cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis Dihydrofolic Dihydrofolic Acid Dihydropteroate->Dihydrofolic DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic Reduction Dihydrofolic->DHFR Nucleic_Acids Nucleic Acid Precursors (Purines, Thymidine) Tetrahydrofolic->Nucleic_Acids 1-Carbon Transfer Sulfonamides Sulfonamide Analogs Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Experimental Workflow

The screening of novel sulfonamide analogs typically follows a hierarchical approach, beginning with primary in vitro screening to determine antibacterial activity, followed by secondary assays to assess cytotoxicity and elucidate the mode of action.

cluster_workflow Antibacterial Screening Workflow Start Start: Novel Sulfonamide Analogs Primary_Screening Primary Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution/Agar Dilution) Start->Primary_Screening Active_Analogs Active Analogs Identified Primary_Screening->Active_Analogs Secondary_Screening Secondary Screening Active_Analogs->Secondary_Screening Yes Inactive Inactive Analogs Active_Analogs->Inactive No Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Secondary_Screening->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Time-Kill Assay) Secondary_Screening->Mechanism Lead_Candidates Lead Candidate Selection Cytotoxicity->Lead_Candidates Mechanism->Lead_Candidates

Caption: General workflow for antibacterial screening of sulfonamide analogs.

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Analogs

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)
Staphylococcus aureus ATCC 29213Escherichia coli ATCC 25922
Analog-0011664
Analog-002832
Analog-003>128>128
Sulfamethoxazole (Control)3216

Table 2: Cytotoxicity (IC₅₀) and Selectivity Index (SI) of Active Analogs

Compound IDIC₅₀ on Vero cells (µg/mL)Selectivity Index (SI) vs. S. aureusSelectivity Index (SI) vs. E. coli
Analog-001>256>16>4
Analog-002128164
Sulfamethoxazole (Control)>256>8>16
SI = IC₅₀ / MIC

Table 3: Time-Kill Kinetics of Analog-002 against Staphylococcus aureus

Time (hours)Log₁₀ CFU/mL
Growth Control
05.5
26.2
47.1
88.5
249.3

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][9]

This method is a widely used technique for determining the MIC of antimicrobial agents.[1][10]

  • Materials:

    • Test sulfonamide analogs

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content[1]

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[3][11]

    • Sterile 96-well microtiter plates[3]

    • Dimethyl sulfoxide (DMSO) for compound dissolution[3][11]

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide analogs in DMSO to create a stock solution (e.g., 10 mg/mL).[3]

    • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with CAMHB to achieve the desired concentration range.[1] Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).[1]

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

    • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.[1]

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

    • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible growth (turbidity).[1]

This method involves incorporating the antimicrobial agent into an agar medium.[10][12]

  • Materials:

    • Mueller-Hinton Agar (MHA) with low thymidine content[1]

    • Sterile petri dishes

    • Other materials as listed for the broth microdilution method.

  • Procedure:

    • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of the sulfonamide analog.[1] Also, prepare a control plate with no sulfonamide.[1]

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[1]

    • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.[1]

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

    • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.[1]

Cytotoxicity Assay: MTT Assay

It is crucial to evaluate the potential toxicity of sulfonamide analogs to eukaryotic cells.[13] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • Test sulfonamide analogs

    • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

    • Solubilization solution (e.g., DMSO)[8]

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

    • Compound Treatment: Prepare serial dilutions of the sulfonamide analogs in culture medium. After 24 hours, replace the old medium with the diluted compounds.[8] Include untreated cells (negative control) and a known cytotoxic agent (positive control).

    • MTT Addition: After an incubation period of 24-72 hours, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[5][8]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][14]

    • Absorbance Measurement: Measure the absorbance at approximately 570-590 nm using a microplate reader.[2][5] The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[6][7][15]

  • Materials:

    • Materials as listed for the MIC determination.

    • Sterile culture tubes.

    • Tryptic Soy Agar (TSA) plates.

  • Procedure:

    • Preparation: Prepare tubes of CAMHB with the sulfonamide analog at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).[1][16] Include a growth control tube without the compound.[1]

    • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[1]

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6][16]

    • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on TSA to determine the number of viable bacteria (CFU/mL).[1][6]

    • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration.[1] A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[6][15]

Quality Control

Adherence to quality control measures is essential for the validity of the screening results.

  • Reference Strains: Use of ATCC quality control strains such as S. aureus ATCC 29213 and E. coli ATCC 25922 is recommended.[13][17]

  • Growth and Sterility Controls: Include growth and sterility controls in all assays to ensure the viability of the bacteria and the sterility of the medium, respectively.[1]

  • Standard Antibiotics: A standard sulfonamide, such as sulfamethoxazole, should be included in each assay as a positive control.

References

Propane-1-sulfonamide: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Propane-1-sulfonamide is a versatile chemical intermediate that plays a crucial role in the development of modern agrochemicals.[1] Its unique structural features allow for its incorporation into a variety of molecules, leading to the synthesis of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides.

Application in Herbicide Synthesis

This compound is a key building block in the synthesis of sulfonylurea herbicides. This important class of herbicides is known for its high efficacy at low application rates and its selective control of broadleaf weeds. The general synthetic approach involves the reaction of this compound with a suitable isocyanate to form the characteristic sulfonylurea bridge.

A representative reaction is the synthesis of a propylsulfonylurea derivative, a class of compounds with demonstrated herbicidal activity. The reaction proceeds via the nucleophilic addition of the sulfonamide nitrogen to the isocyanate carbon.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Propanesulfonyl Chloride

This protocol describes the synthesis of the starting material, this compound, from 1-Propanesulfonyl chloride.

Materials:

  • 1-Propanesulfonyl chloride

  • Ammonia (gas or saturated solution in diethyl ether)

  • Diethyl ether

  • Dichloromethane

  • Standard laboratory glassware

  • Rotary evaporator

  • Sonication bath

Procedure:

  • Saturate 20 mL of diethyl ether with ammonia gas at 0 °C.

  • Slowly add 0.8 mL (7 mmol) of 1-Propanesulfonyl chloride dropwise to the ammonia solution at 0 °C.

  • Continue bubbling ammonia through the reaction mixture for 10 minutes.

  • Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Suspend the resulting residue in dichloromethane.

  • Promote dissolution by sonication.

  • Filter the mixture to remove any insoluble solids.

  • Evaporate the filtrate to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material1-Propanesulfonyl chlorideInternal
ProductThis compoundInternal
YieldApproximately 100%Internal
AppearanceColorless liquidInternal
Protocol 2: Synthesis of a Propylsulfonylurea Herbicide Candidate

This protocol outlines the synthesis of a model sulfonylurea herbicide candidate from this compound and phenyl isocyanate. This reaction is analogous to the synthesis of other sulfonylurea herbicides and can be adapted for different isocyanates.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous acetone

  • Potassium carbonate (K₂CO₃)

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) equipment

  • Standard laboratory glassware for reaction, workup, and purification

  • Recrystallization solvent (e.g., rectified spirit)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mmol of this compound in 15 mL of anhydrous acetone.

  • Add 1.2 mmol of phenyl isocyanate to the solution.

  • Add 1 mmol of potassium carbonate to the reaction mixture.

  • Heat the mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as rectified spirit.

Quantitative Data (Representative):

ParameterValueReference
Starting Material 1This compoundInternal
Starting Material 2Phenyl isocyanateInternal
ProductN-phenyl-N'-(propylsulfonyl)ureaInternal
Theoretical YieldCalculated based on 1 mmol of this compoundInternal
Practical YieldTo be determined experimentally
PurityTo be determined by analytical methods (e.g., NMR, HPLC)

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_of_Propane_1_sulfonamide Synthesis of this compound start 1-Propanesulfonyl Chloride reagent + NH₃ (in Diethyl Ether) start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Sulfonylurea_Synthesis General Synthesis of a Sulfonylurea Herbicide cluster_reactants Reactants sulfonamide This compound reagents + K₂CO₃ (in Acetone, Reflux) sulfonamide->reagents isocyanate Phenyl Isocyanate isocyanate->reagents product N-phenyl-N'-(propylsulfonyl)urea (Sulfonylurea Herbicide) reagents->product

Caption: Synthesis of a sulfonylurea herbicide.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a range of agrochemicals. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel and effective crop protection agents. The adaptability of the sulfonylurea synthesis allows for the creation of diverse libraries of compounds for screening and development, highlighting the continued importance of this compound in the agrochemical industry. Further research into the derivatization of this compound is likely to yield new classes of fungicides and insecticides, expanding its application in agriculture.

References

Troubleshooting & Optimization

Improving reaction yield of Propane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the reaction yield and purity of Propane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most established and widely used method for synthesizing this compound is a two-step process. The first step involves the conversion of a suitable propane-sulfur precursor into the reactive intermediate, Propane-1-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with ammonia to form the final this compound.[1][2]

Q2: My yield of the Propane-1-sulfonyl chloride intermediate is low. What are the common causes and solutions?

Low yields of Propane-1-sulfonyl chloride are typically due to incomplete reaction, degradation of the starting material, or side reactions. The choice of chlorinating agent and reaction conditions are critical.

  • Moisture: Propane-1-sulfonyl chloride is highly sensitive to moisture and can decompose in hot water.[3] Ensure all glassware is oven-dried and reactions are run under an inert, anhydrous atmosphere (e.g., nitrogen or argon).

  • Reagent Choice: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common chlorinating agents for converting propane-1-sulfonic acid to the sulfonyl chloride.[3]

  • Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can lower the activation energy and improve reaction rates and yield.[3]

  • Alternative Methods: For a high-yielding alternative, a microwave-assisted synthesis using 2,4,6-trichloro-[1][3][4]-triazine (TCT) has been reported to produce the sulfonyl chloride in 98% yield.[3][5]

Q3: How can I improve the yield of the final amination step to produce this compound?

The amination of Propane-1-sulfonyl chloride is a critical step that can be optimized for higher yield.

  • Temperature Control: This reaction is exothermic. Maintaining a low temperature, typically 0 °C, is crucial to prevent side reactions and degradation of the product.[4]

  • Ammonia Concentration: The solvent, such as diethyl ether, should be saturated with ammonia gas to ensure a sufficient excess of the nucleophile is present to drive the reaction to completion.[4]

  • Purity of Intermediate: The purity of the Propane-1-sulfonyl chloride is paramount. Impurities can interfere with the reaction. Purification of the sulfonyl chloride, for example by vacuum distillation, is recommended before use.[6]

Q4: What are the most critical parameters to control throughout the synthesis?

The three most critical parameters are:

  • Strict Anhydrous Conditions: To prevent hydrolysis of the sulfonyl chloride intermediate.[3]

  • Temperature Control: Especially during the amination step, to minimize side-product formation.[4]

  • Stoichiometry: Accurate measurement of reagents and ensuring an excess of ammonia in the final step.

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Low Yield of Propane-1-sulfonyl chloride 1. Presence of moisture in reagents or glassware.2. Incomplete reaction.3. Suboptimal chlorinating agent or conditions.1. Thoroughly dry all glassware and use anhydrous solvents.2. Increase reaction time or temperature moderately. Consider using a catalyst like DMF.[3]3. Consider a microwave-assisted method with TCT for potentially higher yields.[5]
Low Yield of this compound 1. Hydrolysis of Propane-1-sulfonyl chloride before/during the reaction.2. Insufficient ammonia.3. Reaction temperature too high.1. Ensure the sulfonyl chloride is pure and handled under anhydrous conditions.2. Saturate the reaction solvent with ammonia gas and maintain a stream of ammonia during the addition of the sulfonyl chloride.[4]3. Maintain the reaction temperature at 0 °C using an ice bath.[4]
Final Product is Oily or Impure 1. Incomplete reaction, leaving unreacted starting material.2. Presence of ammonium chloride salt.3. Formation of side products.1. Confirm reaction completion via TLC before workup.2. During workup, ensure the ammonium chloride is fully removed. This can be done by filtering the solid and washing the residue thoroughly.[4]3. Purify the final product by recrystallization or column chromatography.
Reaction Stalls or Proceeds Slowly 1. Low reactivity of starting materials.2. Insufficient mixing.1. For sulfonyl chloride formation, add catalytic DMF.[3]2. Ensure vigorous stirring throughout the reaction, especially during the dropwise addition of reagents.

Key Synthesis Protocols

Protocol 1: Synthesis of Propane-1-sulfonyl chloride

This protocol is based on the classical approach using thionyl chloride.

Materials:

  • Propane-1-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

  • To the flask, add Propane-1-sulfonic acid followed by anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude Propane-1-sulfonyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of propylsulfonamide.[4]

Materials:

  • Propane-1-sulfonyl chloride

  • Anhydrous diethyl ether

  • Ammonia gas

  • Round-bottom flask, gas dispersion tube, magnetic stirrer

  • Ice bath

Methodology:

  • In an oven-dried round-bottom flask, add 20 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Bubble ammonia gas through the diethyl ether using a gas dispersion tube until the solvent is saturated.

  • While maintaining the temperature at 0 °C and a slow, continuous stream of ammonia, slowly add Propane-1-sulfonyl chloride (e.g., 0.8 mL, 7 mmol) dropwise to the ammonia solution.[4]

  • After the addition is complete, continue bubbling ammonia through the mixture for an additional 10 minutes.[4]

  • Remove the solvent by rotary evaporation.

  • Suspend the resulting residue in dichloromethane and sonicate to dissolve the product.

  • Filter the mixture to remove the insoluble ammonium chloride salt.

  • Evaporate the filtrate to yield this compound. The product can be further purified by recrystallization if necessary.

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amination start Propane-1-sulfonic Acid intermediate Propane-1-sulfonyl chloride start->intermediate Chlorination final_product This compound intermediate->final_product Amination reagent1 SOCl₂ or TCT reagent1->intermediate reagent2 Ammonia (NH₃) reagent2->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingTree start Low Final Yield of This compound check_intermediate Was the purity of Propane-1-sulfonyl chloride confirmed? start->check_intermediate purify Action: Purify intermediate (e.g., vacuum distillation). Re-run amination. check_intermediate->purify  No   check_conditions Were strict anhydrous conditions maintained? check_intermediate->check_conditions  Yes   purify->start Retry dry_glassware Action: Oven-dry all glassware. Use anhydrous solvents. Run under inert gas. check_conditions->dry_glassware  No   check_amination Review Amination Step: 1. Temp at 0°C? 2. NH₃ in excess? check_conditions->check_amination  Yes   dry_glassware->start Retry optimize_amination Action: Maintain 0°C with ice bath. Saturate solvent with NH₃. Add sulfonyl chloride slowly. check_amination->optimize_amination  No   success Yield Improved check_amination->success  Yes   optimize_amination->start Retry

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Sulfonamide Synthesis from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of sulfonamides from sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of sulfonamides from sulfonyl chlorides and primary amines?

A1: The most prevalent side reactions include:

  • Di-sulfonylation: The primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Formation of sulfonate esters: If alcohols are present as solvents or impurities, they can react with the sulfonyl chloride to yield sulfonate ester byproducts. This is a critical concern in pharmaceutical manufacturing due to the potential genotoxicity of some sulfonate esters.

Q2: How can I minimize the hydrolysis of my sulfonyl chloride during the reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, drying glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The low solubility of some aryl sulfonyl chlorides in water can also help protect them from hydrolysis by causing them to precipitate from an aqueous mixture.[1]

Q3: What are the consequences of sulfonate ester formation, and how can it be avoided?

A3: Sulfonate esters are considered potentially genotoxic impurities and their presence in active pharmaceutical ingredients (APIs) is strictly regulated. To avoid their formation, it is essential to use solvents that do not contain hydroxyl groups. If the use of an alcohol solvent is unavoidable, the reaction should be carried out at the lowest practical temperature, and the amount of sulfonyl chloride should be carefully controlled to avoid any excess. The presence of even a small amount of water can significantly reduce the formation of sulfonate esters.[2][3] Neutralizing any acid present with a slight excess of a base can also prevent the formation of sulfonate esters.[2][4][5]

Q4: Can secondary amines also lead to significant side reactions?

A4: While secondary amines cannot undergo di-sulfonylation, other side reactions can still occur. Hydrolysis of the sulfonyl chloride and formation of sulfonate esters remain potential issues. Additionally, the reactivity of secondary amines can be lower than that of primary amines, potentially requiring harsher reaction conditions which might promote other degradation pathways.

Troubleshooting Guides

Issue 1: Low yield of the desired monosulfonamide and presence of a significant amount of a higher molecular weight byproduct.

Possible Cause: Di-sulfonylation of the primary amine.

Troubleshooting Steps:

StepActionRationale
1. Stoichiometry Control Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine.Using an excess of the sulfonyl chloride can drive the reaction towards the di-sulfonylated product.
2. Slow Addition Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C).This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the formation of the mono-sulfonamide.
3. Temperature Control Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the addition and for a period afterward.Higher temperatures can increase the rate of the second sulfonylation reaction.
4. Choice of Base Use a non-nucleophilic base like pyridine or triethylamine in slight excess (1.1-1.5 equivalents) to neutralize the HCl byproduct.The base prevents the protonation of the starting amine, ensuring its availability for the reaction.
Issue 2: A significant portion of the starting sulfonyl chloride is unreacted, and a polar, water-soluble byproduct is detected.

Possible Cause: Hydrolysis of the sulfonyl chloride to sulfonic acid.

Troubleshooting Steps:

StepActionRationale
1. Anhydrous Conditions Ensure all glassware is thoroughly dried (e.g., oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents.Sulfonyl chlorides are highly reactive towards water, leading to the formation of unreactive sulfonic acid.[6][7][8]
2. Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.This prevents atmospheric moisture from entering the reaction vessel.
3. Solvent Choice Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.Protic solvents like alcohols can contain trace amounts of water and can also react to form sulfonate esters.
4. Reagent Quality Ensure the sulfonyl chloride and amine are free from moisture.Contaminated starting materials can introduce water into the reaction.
Issue 3: Presence of an unexpected, non-polar byproduct, especially when using an alcohol as a solvent or co-solvent.

Possible Cause: Formation of a sulfonate ester.

Troubleshooting Steps:

StepActionRationale
1. Solvent Selection Avoid using alcohol-based solvents. Opt for aprotic solvents like DCM, THF, or ethyl acetate.Alcohols are nucleophiles that can compete with the amine and react with the sulfonyl chloride.
2. Control of Impurities Ensure that the amine and other reagents are free from alcohol impurities.Even small amounts of alcohol can lead to the formation of detectable levels of sulfonate esters.
3. Temperature Management If an alcohol solvent is necessary, run the reaction at the lowest possible temperature to minimize the rate of sulfonate ester formation.The reaction between the sulfonyl chloride and the amine is generally faster than with the alcohol, and this difference is more pronounced at lower temperatures.
4. Quenching Strategy Upon completion, quench the reaction with an aqueous solution to hydrolyze any remaining sulfonyl chloride and prevent further side reactions.This ensures that no unreacted sulfonyl chloride is carried through the workup, where it could react with any alcohols used in subsequent steps.

Quantitative Data Summary

The following tables provide a summary of how reaction conditions can influence the formation of common side products.

Table 1: Effect of Water on Sulfonate Ester Formation

Molarity of Methanesulfonic Acid (MSA) in EthanolWater Content (%)Temperature (°C)Conversion to Ethyl Mesylate (%) after 10h
1 M0700.25
1 M0500.02
1 M5700.05

Data suggests that both lower temperatures and the presence of water significantly decrease the formation of sulfonate esters.[2]

Experimental Protocols

Protocol 1: Synthesis of Sulfanilamide from Acetanilide

This protocol outlines the synthesis of sulfanilamide, a classic example that involves the formation of a sulfonyl chloride and its subsequent reaction with an amine. The initial protection of the aniline as acetanilide is crucial to prevent side reactions.

Step 1: Chlorosulfonation of Acetanilide [9][10][11]

  • In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

  • Slowly add 63 mL of chlorosulfonic acid dropwise with constant shaking.

  • Heat the mixture to 60-70°C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. The p-acetamidobenzene sulfonyl chloride will precipitate.

  • Filter the product, wash with cold water, and dry.

Step 2: Ammonolysis of p-Acetamidobenzene Sulfonyl Chloride [9]

  • Transfer the crude p-acetamidobenzene sulfonyl chloride to a round-bottom flask.

  • Add a mixture of 120 mL of concentrated aqueous ammonia and 120 mL of water with shaking.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid to precipitate the p-acetamidobenzene sulfonamide.

  • Filter, wash with cold water, and dry the product.

Step 3: Hydrolysis of p-Acetamidobenzene Sulfonamide [9]

  • Add the p-acetamidobenzene sulfonamide to a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water in a round-bottom flask.

  • Boil the mixture for 1 hour.

  • After cooling, if any solid precipitates, reheat for a short period.

  • Add 1 g of activated charcoal, boil for 15 minutes, and filter while hot.

  • To the filtrate, slowly add solid sodium carbonate with stirring until effervescence ceases.

  • Cool the solution in an ice bath to precipitate the sulfanilamide.

  • Filter, wash with cold water, and dry the final product.

Visualizations

Sulfonamide_Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Common Side Reactions start Primary Amine + Sulfonyl Chloride product Monosulfonamide start->product Desired Reaction di_sulfonylation Di-sulfonylation start->di_sulfonylation Excess Sulfonyl Chloride hydrolysis Hydrolysis (Sulfonic Acid) start->hydrolysis Presence of Water sulfonate_ester Sulfonate Ester Formation start->sulfonate_ester Presence of Alcohol base Base (e.g., Pyridine)

Caption: Main and side reaction pathways in sulfonamide synthesis.

Troubleshooting_DiSulfonylation issue Issue: Low yield of monosulfonamide, high MW byproduct cause Probable Cause: Di-sulfonylation issue->cause solution Solutions cause->solution sol1 Control Stoichiometry (1:1 or slight excess of amine) solution->sol1 sol2 Slow, Dropwise Addition of Sulfonyl Chloride solution->sol2 sol3 Maintain Low Temperature (0°C to RT) solution->sol3

Caption: Troubleshooting guide for di-sulfonylation.

References

Technical Support Center: Optimizing Catalyst Loading for Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing aryl sulfonamides?

The most prevalent method for forming C-N bonds to synthesize aryl sulfonamides is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide or pseudohalide with a sulfonamide in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] Copper-catalyzed coupling reactions, such as the Chan-Evans-Lam coupling, also provide a viable, often more economical, alternative.[1] More recently, nickel-catalyzed methods have emerged as a powerful tool for these transformations.[4]

Q2: I am observing a low yield in my sulfonamide coupling reaction. What are the likely causes?

Low yields can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species can be deactivated by oxygen. It is crucial to ensure all reagents and solvents are anhydrous and deoxygenated, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5] Using stable pre-catalysts can often give more reproducible results.[6]

  • Improper Ligand Choice: The ligand plays a critical role in the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often effective for challenging substrates.[5]

  • Suboptimal Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the sulfonamide.[5] Weaker bases may lead to slow reaction rates and catalyst decomposition.[5]

  • Low Reaction Temperature: While some couplings proceed at room temperature, many require heating (typically 80-110 °C) to drive the reaction to completion.[5]

  • Impure Starting Materials: The purity of the aryl halide, sulfonamide, and all reagents is critical. Sulfonyl chlorides, if used as precursors, are particularly sensitive to moisture.[7]

  • Steric Hindrance: Highly substituted aryl halides or bulky sulfonamides can decrease the reaction rate. In such cases, increasing the temperature or catalyst loading may be necessary.[7]

Q3: What are common side products in sulfonamide coupling reactions and how can I minimize them?

Common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by catalyst decomposition or the presence of water.[5] To minimize this, ensure strictly anhydrous conditions and consider lowering the reaction temperature.

  • Aryl Halide Homocoupling (Biaryl Formation): Two aryl halide molecules couple to form a biaryl compound. This can be favored if the C-N reductive elimination step is slow. Optimizing the ligand and catalyst-to-ligand ratio can help suppress this side reaction.[5]

  • Catalyst Deactivation: The active catalyst can decompose over the course of the reaction, leading to incomplete conversion. This can be mitigated by using more robust ligands, air-stable pre-catalysts, or in some cases, a higher catalyst loading.[8]

Q4: How does catalyst loading affect the outcome of the reaction?

Catalyst loading is a critical parameter that can influence reaction rate, yield, and cost-effectiveness.

  • Too Low: Insufficient catalyst may lead to slow or incomplete reactions, resulting in low yields.

  • Too High: While a higher catalyst loading can sometimes improve the yield for challenging substrates, it increases the cost and can lead to the formation of more side products.[8] It may also complicate purification due to higher residual metal content. An increased loading of a nickel catalyst, for example, was unable to further improve the yield in one reported case.[9]

  • Optimal: The ideal catalyst loading is the lowest amount that provides a high yield in a reasonable timeframe. This is typically determined empirically for each specific reaction.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during sulfonamide coupling reactions.

Problem: Low to No Product Formation

Troubleshooting_Low_Yield start Low/No Product check_catalyst Check Catalyst Activity start->check_catalyst Is the catalyst active? check_conditions Verify Reaction Conditions check_catalyst->check_conditions Yes solution_catalyst Use air-stable precatalyst. Ensure proper ligand choice. check_catalyst->solution_catalyst No check_reagents Assess Reagent Purity check_conditions->check_reagents Yes solution_conditions Degas solvent. Use inert atmosphere. Optimize temperature and base. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No

References

Preventing disulfide formation in thiol-based sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sulfonamides from thiol precursors, with a primary focus on mitigating the formation of disulfide byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Q1: My reaction is not yielding the expected sulfonamide. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield of the desired sulfonamide can stem from several factors, primarily related to the stability of the thiol starting material and the efficiency of the oxidative coupling process. Here are some common causes and troubleshooting steps:

  • Thiol Oxidation to Disulfide: The primary competing reaction is the oxidation of the thiol to a disulfide. This is often promoted by the presence of atmospheric oxygen, trace metal ions, or a basic pH.

    • Troubleshooting:

      • Employ Air-Free Techniques: Handle air-sensitive thiols and reagents using a Schlenk line or a glovebox to minimize exposure to oxygen.[1]

      • Degas Solvents: Remove dissolved oxygen from all solvents and buffers by vacuum application or by bubbling an inert gas like nitrogen or argon through them.[1]

      • Control pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) if possible, as a pH above the thiol's pKa (typically ~8.5) favors the formation of the more reactive thiolate anion, which is more susceptible to oxidation.

      • Add a Chelating Agent: Incorporate a chelating agent like EDTA (1-5 mM) into your reaction mixture to sequester metal ions that can catalyze thiol oxidation.

  • Inefficient Oxidative Coupling: In many modern one-pot syntheses, the disulfide is a key intermediate that is further oxidized to the sulfonamide.[2][3][4][5][6] If this conversion is inefficient, the disulfide will be the major product.

    • Troubleshooting:

      • Optimize Oxidant Stoichiometry: Ensure the correct molar ratio of your oxidizing agent (e.g., H₂O₂, NCS, TCCA) to the thiol. Insufficient oxidant may stall the reaction at the disulfide stage.[6][7][8]

      • Verify Catalyst/Reagent Activity: For catalyzed reactions (e.g., electrochemical synthesis, metal-catalyzed processes), ensure the catalyst is active and not poisoned. For methods using reagents like SOCl₂, ensure it is fresh and has not been hydrolyzed.[6][8]

      • Increase Reaction Temperature: Some oxidative conversions of disulfides to sulfonyl halides or sulfonamides may require elevated temperatures to proceed efficiently.[9]

  • Substrate Reactivity: The electronic properties of the thiol can influence its reactivity.

    • Troubleshooting:

      • Thiophenols with strong electron-withdrawing groups (e.g., -NO₂, -CN) may exhibit reduced reactivity, leading to the accumulation of the disulfide byproduct.[5] In such cases, more forcing reaction conditions (higher temperature, longer reaction time, or a stronger oxidizing system) may be necessary. Conversely, electron-rich thiophenols are more easily oxidized and may require more careful control of the reaction conditions to avoid side reactions.[4][10]

Issue 2: The Primary Product of My Reaction is the Disulfide

Q2: I am observing the disulfide as the major product instead of the sulfonamide. How can I promote the conversion of the disulfide to the desired product?

A2: As many contemporary methods for sulfonamide synthesis from thiols proceed via a disulfide intermediate, observing the disulfide as the major product often points to issues with the subsequent oxidation and coupling steps.[2][3][4][5][6]

  • Reaction Monitoring: Kinetic experiments in some systems have shown that the thiol is rapidly converted to the disulfide within the first few minutes of the reaction, after which the disulfide is consumed to form the sulfonamide.[2][3] It is crucial to monitor the reaction over time to determine if the disulfide is a stable byproduct or an intermediate that is slow to react further.

  • Re-subjecting the Disulfide: In many cases, the corresponding disulfide can be used as a competent starting material in place of the thiol.[2][11][12] If you have isolated the disulfide, you can subject it to the reaction conditions again, perhaps with an additional charge of the oxidant and amine, to drive the reaction to completion.

  • Use of Additives: For certain substrates, especially challenging ones like heteroarylamines, the addition of a mediator like pyridine can be necessary to facilitate the conversion of the disulfide intermediate to the sulfonamide.[2][13]

  • One-Pot Protocol Optimization: For one-pot procedures that generate a sulfonyl chloride in situ from the thiol/disulfide, ensure that the conditions for the initial oxidation are compatible with the subsequent reaction with the amine. This may involve careful control of temperature and the rate of addition of reagents.[7][14]

Frequently Asked Questions (FAQs)

Q3: What is the role of pH in preventing disulfide formation?

A3: The rate of disulfide formation is highly dependent on pH. The thiol group (R-SH) has a pKa typically in the range of 8-9. At a pH above its pKa, the thiol is deprotonated to the more nucleophilic thiolate anion (R-S⁻), which is significantly more susceptible to oxidation to the disulfide. To minimize unwanted disulfide formation, it is often beneficial to maintain the reaction pH in a slightly acidic to neutral range (pH 6.5-7.5), where the protonated thiol form predominates.

Q4: Can I use antioxidants to prevent disulfide formation?

A4: Yes, antioxidants can be employed, but their compatibility with the overall reaction scheme is critical.

  • Phosphine-based Reducing Agents: Reagents like triphenylphosphine (PPh₃) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfides back to thiols.[10][15][16][17] PPh₃ has been used to reduce an in-situ formed sulfonyl chloride back to a thiophenol without causing disulfide formation.[10] Phosphines can also react with disulfides to form phosphine oxides and thiols.[18] However, phosphines can also react with other electrophiles in the reaction mixture, so their use must be carefully considered.

  • Thiol-based Antioxidants: While effective at scavenging radicals, common thiol-based antioxidants like dithiothreitol (DTT) or β-mercaptoethanol would compete with the thiol substrate in the desired sulfonamide-forming reaction and are therefore generally not suitable.

Q5: Are there any specific techniques to handle oxygen-sensitive thiols?

A5: Yes, for highly sensitive thiols, rigorous air-free techniques are recommended.[1]

  • Glovebox: Provides an inert atmosphere (usually nitrogen or argon) for handling all reagents and setting up the reaction.

  • Schlenk Line: Allows for the manipulation of reagents under an inert atmosphere using glassware equipped with side-arms and stopcocks. A key procedure is the "purge-and-refill" cycle, where the reaction vessel is evacuated under vacuum and then backfilled with an inert gas. This is typically repeated three times to ensure the removal of atmospheric oxygen and moisture.[1]

  • Degassing Solvents: Solvents can be degassed using methods like "freeze-pump-thaw" or by sparging with an inert gas for an extended period.[1]

Q6: How can I detect and quantify disulfide formation in my reaction?

A6: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction and visualize the formation of the disulfide byproduct, which will typically have a different Rf value than the starting thiol and the sulfonamide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying the components of the reaction mixture, including the desired sulfonamide and the disulfide byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize and quantify the final product mixture.

Quantitative Data on Sulfonamide Synthesis from Thiols

The following tables summarize yields for various one-pot sulfonamide syntheses from thiols, where disulfide formation is a potential competing reaction or an intermediate. These examples highlight reaction conditions that successfully favor the formation of the desired sulfonamide.

Table 1: Electrochemical Synthesis of Sulfonamides from Thiols and Amines [2][3][13]

Thiol SubstrateAmine SubstrateYield (%)
ThiophenolCyclohexylamine75
ThiophenolBenzylamine81
4-MethylthiophenolCyclohexylamine85
4-MethoxythiophenolCyclohexylamine88
4-ChlorothiophenolCyclohexylamine72
BenzylthiolCyclohexylamine78
EthanethiolCyclohexylamine65

Reaction Conditions: Thiol (2 mmol), Amine (3.0 mmol), Me₄NBF₄ (0.2 mmol), CH₃CN/0.3 M HCl (20 mL, 3:1 v/v), C anode/Fe cathode, 5 min residence time.

Table 2: One-Pot Synthesis of Sulfonamides from Thiols using H₂O₂ and SOCl₂ [6][8]

Thiol SubstrateAmine SubstrateYield (%)
ThiophenolAniline95
4-ChlorothiophenolAniline97
4-MethylthiophenolBenzylamine96
BenzylthiolMorpholine98
1-DodecanethiolPiperidine95

Reaction Conditions: A 1:3 molar ratio of thiol to H₂O₂ with 1 mmol SOCl₂.

Table 3: One-Pot Synthesis of Sulfonamides from Thiols and Disulfides using DCH [7]

Sulfur SourceAmine SubstrateYield (%)
BenzylthiolBenzylamine98
4-ChlorothiophenolBenzylamine95
4-MethylthiophenolMorpholine96
Diphenyl disulfideAniline96
Dibenzyl disulfideBenzylamine98

DCH = 1,3-dichloro-5,5-dimethylhydantoin

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Sulfonamides from Thiols via Oxidative Chlorination with H₂O₂/SOCl₂ [6][8]

  • To a solution of the thiol (1 mmol) in acetonitrile (5 mL), add 30% aqueous H₂O₂ (3 mmol) and thionyl chloride (1 mmol) at room temperature.

  • Stir the mixture vigorously. The reaction is often rapid, and the formation of the sulfonyl chloride can be monitored by TLC or GC-MS.

  • In a separate flask, dissolve the amine (2 mmol) and pyridine (2 mmol) in acetonitrile (5 mL) and cool in an ice bath.

  • Slowly add the in-situ generated sulfonyl chloride solution to the amine solution.

  • Allow the reaction to stir at room temperature for 1-2 hours or until completion as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Protocol 2: Electrochemical Synthesis of Sulfonamides [2][3][13]

This protocol is a general representation and is best performed using a continuous flow electrochemical reactor.

  • Prepare a stock solution of the thiol (e.g., 0.1 M) and the amine (e.g., 0.15 M) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl.

  • Add a supporting electrolyte, such as tetramethylammonium tetrafluoroborate (Me₄NBF₄), to a final concentration of 10 mol%.

  • Pump the solution through an electrochemical flow cell equipped with a graphite anode and a stainless steel cathode at a defined flow rate.

  • Apply a constant current or potential to the cell. The optimal conditions (current, potential, residence time) will need to be determined for each specific substrate combination.

  • Collect the solution exiting the reactor.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Visualizations

Reaction_Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation [O] Sulfenamide Sulfenamide (R-S-NHR') Disulfide->Sulfenamide + Amine (R'NH2) + [O] Sulfinamide Sulfinamide (R-SO-NHR') Sulfenamide->Sulfinamide Oxidation [O] Sulfonamide Sulfonamide (R-SO2-NHR') Sulfinamide->Sulfonamide Oxidation [O]

Caption: Reaction pathway for sulfonamide synthesis from a thiol intermediate.

Troubleshooting_Workflow Start Low Sulfonamide Yield Check_Product Major Product? Start->Check_Product Disulfide Disulfide is Major Product Check_Product->Disulfide Disulfide No_Reaction Starting Material Unchanged or Complex Mixture Check_Product->No_Reaction Other Action_Disulfide Optimize Oxidative Conversion: - Increase Oxidant - Check Catalyst/Reagents - Increase Temperature - Add Mediator (e.g., Pyridine) Disulfide->Action_Disulfide Action_No_Reaction Optimize Initial Conditions: - Use Air-Free Techniques - Degas Solvents - Add Chelating Agent (EDTA) - Check Reagent Purity No_Reaction->Action_No_Reaction Outcome Improved Sulfonamide Yield Action_Disulfide->Outcome Action_No_Reaction->Outcome

Caption: Troubleshooting workflow for low sulfonamide yield.

References

Identifying common impurities in commercial Propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for users of commercial Propane-1-sulfonamide, focusing on the identification and management of common impurities. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in ensuring the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercial this compound typically arise from the manufacturing process and potential degradation. Based on the common synthesis route from 1-propanesulfonyl chloride and ammonia, the following impurities may be present:

  • Process-Related Impurities:

    • 1-Propanesulfonyl chloride: Unreacted starting material.

    • Propane-1-sulfonic acid: A precursor to 1-propanesulfonyl chloride and a potential hydrolysis product of both the sulfonyl chloride and the sulfonamide.

    • Ammonium chloride: A salt byproduct from the reaction of 1-propanesulfonyl chloride with excess ammonia.

    • Propane-2-sulfonamide: An isomeric impurity that may be present if the starting materials contain the propane-2-yl isomer.

  • Degradation Products:

    • Propane-1-sulfonic acid: Can form due to hydrolysis of this compound, particularly under acidic conditions.

Q2: What are the typical purity levels of commercial this compound?

A2: The purity of commercial this compound can vary between suppliers. It is often available in grades with purities ranging from approximately 90% to 99%.[1][2][3] For applications sensitive to impurities, it is crucial to obtain a certificate of analysis (CoA) from the supplier to understand the purity and the levels of any specified impurities.

Q3: How can I detect and quantify these impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its non-volatile impurities. A Reversed-Phase HPLC (RP-HPLC) method with UV detection is commonly employed. For volatile impurities or for confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Troubleshooting Guide: Impurity Analysis

This guide provides troubleshooting for common issues encountered during the HPLC analysis of this compound and its related substances.

Problem Potential Cause Recommended Solution
Poor peak shape for Propane-1-sulfonic acid Propane-1-sulfonic acid is a strong acid and may exhibit poor peak shape (tailing) on standard C18 columns due to interaction with residual silanols.Use a column with end-capping or a specialized polar-embedded phase. Lowering the mobile phase pH (e.g., with trifluoroacetic acid or formic acid) can also improve peak shape by suppressing the ionization of silanols.
Co-elution of this compound and Propane-2-sulfonamide The two isomers may have similar retention times under standard RP-HPLC conditions.Optimize the mobile phase composition and gradient to improve resolution. A longer column or a column with a different selectivity may be required.
Inaccurate quantification of impurities Differences in UV response between this compound and its impurities.Use certified reference standards for each impurity to determine their individual response factors for accurate quantification.
Ghost peaks in the chromatogram Carryover from previous injections or contamination of the mobile phase or HPLC system.Flush the column and injection system thoroughly. Prepare fresh mobile phase and sample diluent.

Data Presentation: Potential Impurities and Analytical Techniques

The following table summarizes the potential impurities and suggested analytical methods for their detection.

Impurity Name Impurity Type Typical Analytical Method Notes
1-Propanesulfonyl chlorideProcess-Related (Starting Material)RP-HPLC, GC-MSHighly reactive and may hydrolyze to propane-1-sulfonic acid in the presence of water.
Propane-1-sulfonic acidProcess-Related (Precursor) & DegradationRP-HPLC, Ion ChromatographyHighly polar, may require specific chromatographic conditions for good peak shape.
Ammonium chlorideProcess-Related (Byproduct)Ion ChromatographyAs an inorganic salt, it is not detectable by standard RP-HPLC with UV detection.
Propane-2-sulfonamideProcess-Related (Isomer)RP-HPLC, GC-MSRequires a high-resolution method to separate from the main component.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment of this compound

This protocol provides a general starting point for the development of a stability-indicating HPLC method.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 1 mg/mL. Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask and dissolve in the diluent.

3. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times relative to the main peak and/or by using reference standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for the HPLC analysis of this compound impurities.

logical_relationship cluster_impurities Potential Impurities cluster_process Process-Related cluster_degradation Degradation P1S This compound P1SC 1-Propanesulfonyl chloride P1S->P1SC from P1SA Propane-1-sulfonic acid P1S->P1SA from NH4Cl Ammonium chloride P1S->NH4Cl byproduct P2S Propane-2-sulfonamide P1S->P2S isomeric P1SA_deg Propane-1-sulfonic acid (via hydrolysis) P1S->P1SA_deg degrades to

Caption: Logical relationship between this compound and its common impurities.

References

Assessing the stability of Propane-1-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propane-1-sulfonamide, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: Sulfonamides as a class of compounds are considered to be fairly stable at acidic pH values.[1] However, stability is a relative term and depends on the specific conditions of your experiment, such as pH, temperature, and the presence of other reactive species. Forced degradation studies under more extreme acidic conditions (e.g., using 0.1 M to 1 M HCl or H₂SO₄) are often required to determine the intrinsic stability of the molecule and identify potential degradation products.[2][3]

Q2: What is the likely degradation pathway for this compound in an acidic solution?

A2: The primary degradation pathway for sulfonamides under acidic conditions is the hydrolysis of the sulfonamide bond (S-N bond). This cleavage would result in the formation of propane-1-sulfonic acid and ammonia. The reaction is typically slow under mild acidic conditions but can be accelerated by stronger acids and higher temperatures.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: Several analytical methods can be employed to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a sensitive and efficient method for separating the parent drug from its degradation products.[4] UV-Visible spectrophotometry can also be a simple and rapid method if there is a significant difference in the UV absorbance between the parent compound and its degradants.[5] Other techniques include thin-layer chromatography (TLC), gas chromatography (GC), and mass spectrometry (MS).[6]

Q4: How can I perform a forced degradation study for this compound under acidic conditions?

A4: Forced degradation studies, also known as stress testing, are essential to understand the chemical stability of a drug substance.[2][7] A typical procedure involves dissolving this compound in an acidic solution (e.g., 0.1 M HCl) and monitoring its degradation over time at a specific temperature (e.g., room temperature or elevated temperatures like 50-60°C).[3] Samples are withdrawn at various time points and analyzed using a stability-indicating analytical method, like HPLC, to quantify the remaining parent compound and any formed degradation products. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be reliably detected.[3]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my acidic stability study.

  • Possible Cause 1: Insufficiently stressful conditions.

    • Solution: Increase the severity of the conditions. You can increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl), raise the temperature of the experiment, or extend the duration of the study.[3][8]

  • Possible Cause 2: Analytical method is not stability-indicating.

    • Solution: Ensure your analytical method can separate the parent drug from its potential degradation products. You may need to develop and validate a new method. An ideal method will show a decrease in the peak corresponding to this compound and the appearance of new peaks for the degradation products.

Issue 2: The degradation of this compound is too rapid, and the parent drug is completely gone by the first time point.

  • Possible Cause 1: The stress conditions are too harsh.

    • Solution: Reduce the severity of the conditions. Decrease the acid concentration, lower the temperature, or take samples at earlier time points.

  • Possible Cause 2: The compound is highly unstable under the chosen conditions.

    • Solution: This is a valuable finding. Document the instability and consider if the intended application or formulation needs to be adjusted to maintain a more neutral pH.

Issue 3: I am observing multiple, unidentified peaks in my chromatogram during the stability study.

  • Possible Cause 1: Complex degradation pathway.

    • Solution: This indicates that this compound may degrade into multiple products. It is crucial to identify these unknown peaks, as they could be impurities that need to be characterized and monitored. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying the structure of these degradation products.

  • Possible Cause 2: Interaction with excipients or container.

    • Solution: If your study includes other components (e.g., in a formulation), the new peaks could be due to interactions. Run a control experiment with only this compound under the same conditions to confirm.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from a stability study of this compound under acidic conditions. The data presented here is hypothetical and for illustrative purposes only . Researchers should replace this with their own experimental data.

ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)
0.1 M HCl, 25°C 0100.00.0
2498.51.5
4897.12.9
7295.84.2
0.1 M HCl, 50°C 0100.00.0
892.37.7
1685.114.9
2478.521.5
1 M HCl, 50°C 0100.00.0
288.911.1
479.220.8
862.737.3

Experimental Protocols

Protocol: Forced Degradation of this compound under Acidic Conditions

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation Procedure:

    • To a series of vials, add a known volume of the this compound stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl or 1 M HCl) to achieve the desired final concentration of the drug.

    • Incubate the vials at the desired temperature (e.g., room temperature, 50°C, 80°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a vial.

    • Immediately neutralize the sample by adding a stoichiometric amount of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase of the analytical method to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any degradation products formed by comparing the peak areas to a standard of known concentration.

  • Data Reporting:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage of remaining drug versus time to determine the degradation kinetics.

Visualizations

DegradationPathway Propane_Sulfonamide This compound TransitionState Transition State Propane_Sulfonamide->TransitionState H₃O⁺ (Acid Catalyst) Products Degradation Products TransitionState->Products Propane_Sulfonic_Acid Propane-1-sulfonic Acid Products->Propane_Sulfonic_Acid Ammonia Ammonia Products->Ammonia

Caption: Acid-catalyzed hydrolysis of this compound.

TroubleshootingWorkflow Start Start Stability Study Observe_Degradation Observe Degradation? Start->Observe_Degradation No_Degradation No Degradation Observed Observe_Degradation->No_Degradation No Yes_Degradation Degradation Observed Observe_Degradation->Yes_Degradation Yes Increase_Stress Increase Stress (Temp, [Acid], Time) No_Degradation->Increase_Stress Check_Method Is Method Stability Indicating? No_Degradation->Check_Method Increase_Stress->Observe_Degradation Check_Method->Increase_Stress Yes Develop_Method Develop/Validate New Method Check_Method->Develop_Method No Quantify Quantify Degradation & Identify Products Yes_Degradation->Quantify End End Quantify->End Develop_Method->Observe_Degradation

Caption: Troubleshooting workflow for stability studies.

References

Technical Support Center: Propane-1-sulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Propane-1-sulfonamide.

Troubleshooting Guide

Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can introduce several challenges that may not be apparent during small-scale experiments. This guide addresses common issues encountered during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient mixing or localized temperature variations in a large reactor can lead to incomplete conversion of propane-1-sulfonyl chloride.[1] Side Reactions: At higher temperatures, which can occur due to exothermic reactions in large batches, the risk of side reactions increases. Hydrolysis of Sulfonyl Chloride: The precursor, propane-1-sulfonyl chloride, is sensitive to moisture.[2] In a larger-scale operation, there is a greater chance of moisture ingress from equipment or reagents.Mixing & Temperature Control: Ensure efficient agitation to maintain a homogenous reaction mixture. Use a reactor with adequate heat exchange capacity to control the exothermic reaction between propane-1-sulfonyl chloride and ammonia.[1] Controlled Addition: Implement a slow, controlled addition of propane-1-sulfonyl chloride to the ammonia solution to manage the reaction exotherm. Anhydrous Conditions: Thoroughly dry all equipment and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Product Impurity Formation of Di-substituted Product: Although less common with ammonia, excessive temperature or incorrect stoichiometry could potentially lead to side products. Residual Starting Materials: Inefficient purification on a larger scale may leave unreacted propane-1-sulfonyl chloride or its hydrolysis product, propane-1-sulfonic acid. Solvent Contamination: Impurities from solvents used in the reaction or purification steps.Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, GC) to track the reaction progress and detect the formation of impurities in real-time. Optimized Work-up: Develop a robust and scalable work-up and purification procedure. This may involve optimizing extraction, crystallization, and filtration steps.[3] Solvent Purity: Use high-purity, anhydrous solvents and consider solvent recycling and purification protocols for large-scale operations.
Difficult Product Isolation Poor Crystallization: The crystallization process developed at the lab scale may not be directly transferable to larger volumes, leading to the formation of fine particles, oils, or an impure product.[3] Filtration Issues: Fine particles or amorphous product can clog filters, slowing down the filtration process significantly at scale.Crystallization Studies: Conduct studies to understand the impact of cooling rate, agitation, and solvent choice on crystal size and morphology at a larger scale.[3] Seeding strategies may be necessary to ensure consistent crystal formation. Filtration Optimization: Select appropriate filtration equipment for the expected particle size and cake properties. Consider filter aids if necessary, but be mindful of potential product contamination.
Safety Concerns Runaway Reaction: The reaction of propane-1-sulfonyl chloride with ammonia is exothermic. Without proper heat management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.[1] Handling of Reagents: Propane-1-sulfonyl chloride is corrosive and moisture-sensitive.[4][5] Ammonia is a corrosive and toxic gas. Disposal of By-products: The reaction generates ammonium chloride as a by-product, which needs to be disposed of in an environmentally responsible manner.Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the thermal hazards of the reaction and to design an appropriate cooling system for the larger reactor.[1] Personal Protective Equipment (PPE) and Engineering Controls: Use appropriate PPE (gloves, goggles, face shield) and handle reagents in a well-ventilated area or in a closed system. Waste Management Plan: Develop a comprehensive waste management plan for the disposal of by-products and solvent waste in accordance with local regulations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound production?

The most prevalent method for synthesizing this compound is the reaction of propane-1-sulfonyl chloride with ammonia.[6] This is a nucleophilic substitution reaction where the amino group of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

Key parameters to monitor and control during scale-up include:

  • Temperature: Due to the exothermic nature of the reaction.[1]

  • Addition Rate: To control the reaction rate and heat generation.

  • Mixing Efficiency: To ensure homogeneity and efficient heat and mass transfer.[1]

  • pH: To ensure the reaction goes to completion and to aid in the work-up process.

  • Moisture Content: To prevent hydrolysis of the starting material.[2]

Q3: How can I improve the yield and purity of this compound at a larger scale?

To enhance yield and purity during scale-up, consider the following:

  • Process Optimization: Utilize Design of Experiments (DoE) at the lab or pilot scale to identify optimal reaction conditions (temperature, concentration, stoichiometry) that can be robustly translated to a larger scale.

  • Crystallization Development: A well-designed crystallization process is crucial for achieving high purity and good recovery.[3] This involves selecting an appropriate solvent system, controlling the cooling profile, and determining the optimal seeding strategy.

  • Impurity Profiling: Identify and characterize key impurities and develop strategies to minimize their formation or effectively remove them during purification.

Q4: What are the primary safety hazards associated with the production of this compound?

The main safety hazards include:

  • Corrosive and Reactive Starting Material: Propane-1-sulfonyl chloride is corrosive and reacts exothermically with nucleophiles like ammonia.[4][5] It is also moisture-sensitive.

  • Handling of Ammonia: Ammonia is a toxic and corrosive gas that requires specialized handling procedures.

  • Thermal Runaway: The exothermic reaction poses a risk of a thermal runaway if not properly controlled.[1]

  • By-product Handling: The reaction produces ammonium chloride, which needs to be handled and disposed of correctly.

Q5: What are the key considerations for choosing a reactor for scaling up this compound synthesis?

When selecting a reactor for larger-scale production, consider the following:

  • Material of Construction: The reactor should be made of a material that is resistant to corrosion from the reactants and products (e.g., glass-lined or stainless steel).

  • Heat Transfer Capability: The reactor must have an efficient cooling system to manage the exothermic reaction.

  • Agitation System: The agitator should be designed to provide adequate mixing for the specific reaction volume and viscosity to ensure homogeneity.

  • Containment: The reactor should be a closed system to prevent the release of ammonia gas and to maintain anhydrous conditions.

Experimental Protocols

Synthesis of Propane-1-sulfonyl chloride

A common laboratory-scale synthesis involves the reaction of propane-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] Catalytic amounts of N,N-dimethylformamide (DMF) can be used to facilitate the reaction with thionyl chloride.[2]

Example Laboratory Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add propane-1-sulfonic acid to the flask.

  • Slowly add thionyl chloride (or phosphorus pentachloride) to the flask while stirring.

  • If using thionyl chloride, a catalytic amount of DMF can be added.

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or GC).

  • After cooling, carefully quench the excess chlorinating agent.

  • Purify the crude propane-1-sulfonyl chloride by distillation under reduced pressure.

Synthesis of this compound from Propane-1-sulfonyl chloride

The reaction involves the addition of propane-1-sulfonyl chloride to a solution of ammonia.

Example Laboratory Protocol:

  • In a fume hood, prepare a solution of ammonia in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a stirrer and an addition funnel.[6]

  • Cool the ammonia solution in an ice bath.

  • Dissolve propane-1-sulfonyl chloride in the same solvent and place it in the addition funnel.

  • Slowly add the propane-1-sulfonyl chloride solution to the cooled ammonia solution with vigorous stirring.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC or GC).

  • Quench the reaction with water.

  • Separate the organic layer, wash it with brine, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Propane-1-sulfonic_acid Propane-1-sulfonic_acid Propane-1-sulfonyl_chloride Propane-1-sulfonyl_chloride Propane-1-sulfonic_acid->Propane-1-sulfonyl_chloride + Chlorinating Agent Chlorinating_Agent Thionyl Chloride (SOCl2) or Phosphorus Pentachloride (PCl5) This compound This compound Propane-1-sulfonyl_chloride->this compound + Ammonia Byproduct Ammonium Chloride Propane-1-sulfonyl_chloride->Byproduct + Ammonia Ammonia Ammonia

Caption: Reaction pathway for this compound synthesis.

Scale_Up_Workflow Lab_Scale_Synthesis Lab-Scale Synthesis (grams) Process_Development Process Development & Optimization (DoE, Calorimetry) Lab_Scale_Synthesis->Process_Development Pilot_Plant_Scale_Up Pilot Plant Scale-Up (kilograms) Process_Development->Pilot_Plant_Scale_Up Safety_Assessment Safety & Hazard Assessment Process_Development->Safety_Assessment Purification_Development Purification & Isolation (Crystallization) Process_Development->Purification_Development Analytical_Method_Development Analytical Method Development Process_Development->Analytical_Method_Development Commercial_Production Commercial Production (tonnes) Pilot_Plant_Scale_Up->Commercial_Production

Caption: General workflow for scaling up chemical production.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues encountered during the HPLC analysis of sulfonamide compounds, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of sulfonamide compounds?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and poor reproducibility of results. Sulfonamide compounds are particularly susceptible to peak tailing due to their chemical properties.

Q2: What is the primary cause of peak tailing for sulfonamide compounds in reversed-phase HPLC?

A2: The most common cause of peak tailing for sulfonamides in reversed-phase HPLC is secondary interactions between the basic functional groups of the sulfonamide molecules and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions create an additional, stronger retention mechanism for the analyte, which leads to the delayed elution of a portion of the analyte molecules, resulting in a "tail".

Q3: How does the pH of the mobile phase affect peak tailing of sulfonamides?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of sulfonamides. By lowering the pH of the mobile phase (typically to a range of 2.5-3.0), the acidic silanol groups on the stationary phase become protonated (Si-OH) and are therefore neutralized.[1] This minimizes the secondary ionic interactions with the basic sulfonamide analytes, leading to more symmetrical peaks. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure consistent ionization.[1]

Q4: Can using a buffer in the mobile phase help to reduce peak tailing?

A4: Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis. A stable pH is crucial for reproducible retention times and peak shapes, especially for ionizable compounds like sulfonamides. Inconsistent pH can lead to fluctuating peak shapes and retention times. Phosphate and acetate buffers are commonly used in HPLC.

Q5: Are there specific types of HPLC columns that are better for analyzing sulfonamides to avoid peak tailing?

A5: Yes, the choice of column can significantly impact peak shape. Modern, high-purity silica columns (Type B silica) have a lower concentration of acidic silanol groups and metal contaminants, which reduces the potential for secondary interactions. Additionally, "end-capped" columns, where the residual silanol groups are chemically deactivated with a small silane reagent, are highly effective at minimizing peak tailing for basic compounds.

Q6: Besides secondary silanol interactions, what are other potential causes of peak tailing in my sulfonamide analysis?

A6: While silanol interactions are the primary cause, other factors can also contribute to peak tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites. Replacing the column may be necessary.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

  • Blocked Frit: A partially blocked frit at the inlet of the column can distort the flow path and cause peak tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing in your sulfonamide analysis.

TroubleshootingWorkflow start Peak Tailing Observed for Sulfonamide check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks systemic_issue Systemic Issue Likely (e.g., extra-column volume, blocked frit) check_all_peaks->systemic_issue Yes check_column Is a modern, end-capped C18 or C8 column being used? check_all_peaks->check_column No end_persist Issue Persists: Consider column degradation or other advanced troubleshooting. systemic_issue->end_persist recommend_column Switch to a high-purity, end-capped column. check_column->recommend_column No check_ph Is the mobile phase pH between 2.5 and 3.0? check_column->check_ph Yes recommend_column->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 using a suitable acid (e.g., formic or phosphoric acid). check_ph->adjust_ph No check_buffer Is a buffer (e.g., phosphate, acetate) used in the mobile phase? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Incorporate a buffer at an appropriate concentration (e.g., 10-20 mM). check_buffer->add_buffer No check_overload Is the peak shape concentration-dependent? check_buffer->check_overload Yes add_buffer->check_overload dilute_sample Dilute the sample and re-inject. check_overload->dilute_sample Yes check_overload->end_persist No end_good_peak Symmetrical Peak Achieved dilute_sample->end_good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Data Presentation

Table 1: pKa Values of Common Sulfonamide Compounds

The pKa of a sulfonamide is a key parameter influencing its ionization state at a given mobile phase pH. Understanding the pKa helps in selecting the optimal pH for analysis to minimize peak tailing.

SulfonamidepKa1 (Aromatic Amine)pKa2 (Sulfonamide Group)
Sulfadiazine2.16.5
Sulfamethoxazole1.85.7
Sulfamethazine2.37.4
Sulfathiazole2.07.1
Sulfamerazine2.27.1
Sulfadoxine2.06.1
Sulfamonomethoxine2.16.1

Note: pKa values can vary slightly depending on the experimental conditions.

Table 2: Effect of Mobile Phase pH on Peak Tailing of Sulfamethoxazole

This table illustrates the expected improvement in peak shape for a typical sulfonamide, sulfamethoxazole, by adjusting the mobile phase pH. Lowering the pH protonates the residual silanol groups on the stationary phase, reducing secondary interactions and thus minimizing peak tailing.

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Description
7.0> 2.0Severe Tailing
5.01.5 - 2.0Moderate Tailing
3.01.2 - 1.5Slight Tailing
2.51.33[2]Acceptable Peak Shape[2]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Sulfamethoxazole with Improved Peak Shape

This protocol provides a detailed methodology for the HPLC analysis of sulfamethoxazole, incorporating best practices to achieve symmetrical peaks.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sulfamethoxazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of distilled water, acetonitrile, and methanol (60:35:5 v/v/v), with the pH of the aqueous portion adjusted to 2.5 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 278 nm[2]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of sulfamethoxazole in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

4. Sample Preparation:

  • Dissolve the sample containing sulfamethoxazole in the mobile phase to achieve an expected concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution five times.

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2.0% and the tailing factor is less than 1.5.

6. Analysis:

  • Inject the prepared sample solutions.

  • Identify and quantify the sulfamethoxazole peak based on the retention time and peak area of the standard.

Protocol 2: Workflow for Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol outlines the steps for systematically adjusting the mobile phase pH to reduce peak tailing.

pH_Adjustment_Workflow start Prepare Aqueous Component of Mobile Phase measure_initial_ph Measure Initial pH start->measure_initial_ph adjust_ph Add Acid (e.g., 0.1% Formic Acid) to reach pH 2.5-3.0 measure_initial_ph->adjust_ph mix_mobile_phase Mix with Organic Solvent (e.g., Acetonitrile) adjust_ph->mix_mobile_phase equilibrate_system Equilibrate HPLC System (at least 20 column volumes) mix_mobile_phase->equilibrate_system inject_standard Inject Sulfonamide Standard equilibrate_system->inject_standard evaluate_peak Evaluate Peak Shape (Tailing Factor < 1.5?) inject_standard->evaluate_peak end_success Proceed with Analysis evaluate_peak->end_success Yes end_fail Further Troubleshooting Required (Consider buffer, column, etc.) evaluate_peak->end_fail No

Caption: Workflow for mobile phase pH adjustment.

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Propane-1-sulfonamide and Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of propane-1-sulfonamide and methanesulfonamide. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where sulfonamide moieties are frequently incorporated to modulate physicochemical and biological properties. This document summarizes key reactivity parameters, provides experimental protocols for common transformations, and discusses the underlying electronic and steric factors that govern their reactivity.

Executive Summary

This compound and methanesulfonamide are simple alkylsulfonamides that serve as important building blocks in chemical synthesis. Their reactivity is primarily centered around the acidic N-H proton and the electrophilic sulfur atom. While their chemical properties are broadly similar, the difference in the alkyl substituent—a propyl group versus a methyl group—introduces subtle yet significant variations in their reactivity profile. These differences are most pronounced in reactions where steric hindrance around the nitrogen and sulfur atoms plays a significant role.

Physicochemical Properties

The fundamental physicochemical properties of this compound and methanesulfonamide are comparable, with their acidity (pKa) being a key determinant of their nucleophilicity in deprotonated form.

PropertyThis compoundMethanesulfonamideKey Observations
Molecular Formula C₃H₉NO₂SCH₅NO₂SThis compound has a larger alkyl chain.
Molecular Weight 123.18 g/mol 95.12 g/mol The difference in molecular weight is due to the additional ethyl group in this compound.
Predicted pKa 10.87 ± 0.60[1]10.87 ± 0.60[2]The predicted pKa values are identical, suggesting that the electronic effect of the longer alkyl chain on the acidity of the N-H bond is minimal.[1][2]

Comparative Reactivity Analysis

The reactivity of these sulfonamides is predominantly influenced by two opposing factors originating from the alkyl group:

  • Inductive Effect: Alkyl groups are weakly electron-donating (+I effect). The propyl group in this compound is slightly more electron-donating than the methyl group in methanesulfonamide. This effect can marginally increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity.

  • Steric Hindrance: The propyl group is bulkier than the methyl group. This increased steric bulk can hinder the approach of reactants to the nitrogen and sulfur centers, potentially slowing down reaction rates.

In most reactions, the steric effect tends to be the more dominant factor in differentiating the reactivity of these two molecules.

N-Alkylation

N-alkylation of sulfonamides is a common reaction to introduce substituents on the nitrogen atom. The reaction typically proceeds via deprotonation of the sulfonamide with a base to form a nucleophilic sulfonamidate anion, which then attacks an alkyl halide.

N-Arylation

N-arylation of sulfonamides, often achieved through transition-metal-catalyzed cross-coupling reactions, is another important transformation. Similar to N-alkylation, the steric bulk of the alkyl group on the sulfonamide can influence the efficiency of the coupling reaction. While protocols for the N-arylation of methanesulfonamide are well-established,[5][6] comparative data with this compound is scarce. It is reasonable to hypothesize that the larger propyl group might lead to slightly lower yields or require more forcing conditions for N-arylation compared to methanesulfonamide.

Hydrolysis

The hydrolysis of sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond and is generally slow under neutral conditions. The stability of the S-N bond is a key feature of the sulfonamide functional group. Hydrolysis can be catalyzed by acid or base.

Under acidic conditions, the reaction is thought to involve protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. Increased steric hindrance around the sulfonyl group can retard the rate of hydrolysis. Therefore, this compound is expected to hydrolyze at a slightly slower rate than methanesulfonamide under acidic conditions.

Under basic conditions, hydrolysis is generally slower than under acidic conditions.[7] While direct comparative rate constants are not available, the general principles of steric hindrance would again suggest a slightly slower rate for this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving alkylsulfonamides. These can be adapted for both this compound and methanesulfonamide to perform comparative studies.

General Protocol for N-Alkylation of Alkylsulfonamides

Objective: To compare the yield and reaction time for the N-alkylation of this compound and methanesulfonamide with an alkyl halide.

Materials:

  • This compound or Methanesulfonamide (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkylsulfonamide and anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a designated time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Hydrolysis of Alkylsulfonamides

Objective: To compare the rate of hydrolysis of this compound and methanesulfonamide under acidic conditions.

Materials:

  • This compound or Methanesulfonamide

  • Aqueous acid solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase for HPLC (e.g., acetonitrile/water gradient)

  • Internal standard (a compound that is stable under the reaction conditions and does not co-elute with the starting material or product)

Procedure:

  • Prepare a stock solution of the alkylsulfonamide and the internal standard of known concentration in a suitable solvent (e.g., acetonitrile).

  • In a reaction vessel maintained at a constant temperature (e.g., 60 °C), add the aqueous acid solution.

  • Initiate the reaction by adding a small aliquot of the stock solution to the pre-heated acid solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by neutralizing with a base (e.g., sodium bicarbonate solution) and diluting with the mobile phase.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining alkylsulfonamide relative to the internal standard.

  • Plot the natural logarithm of the alkylsulfonamide concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • Compare the rate constants obtained for this compound and methanesulfonamide.

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of the chemical processes discussed, the following diagrams have been generated using Graphviz.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Sulfonamide in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Add Alkyl Halide C->D E Warm to RT and Stir D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Workflow for N-Alkylation of Alkylsulfonamides

Hydrolysis_Monitoring A Prepare Stock Solution (Sulfonamide + Internal Standard) B Initiate Reaction in Heated Acidic Solution A->B C Withdraw Aliquots at Time Intervals B->C D Quench and Dilute C->D E Analyze by HPLC D->E F Plot ln[Sulfonamide] vs. Time E->F G Determine Rate Constant (k) F->G

Experimental Workflow for Monitoring Sulfonamide Hydrolysis

Reactivity_Factors Reactivity Overall Reactivity Electronic Electronic Effects (+I of Alkyl Group) Steric Steric Effects (Bulk of Alkyl Group) Nucleophilicity Nucleophilicity of N Electronic->Nucleophilicity Increases Steric->Reactivity Decreases Nucleophilicity->Reactivity Increases Electrophilicity Electrophilicity of S Electrophilicity->Reactivity Increases

References

Comparative analysis of different sulfonamide synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sulfonamide Synthesis Methodologies

Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents. The synthesis of these crucial compounds can be approached through several methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent methods for sulfonamide synthesis: the classical reaction of sulfonyl chlorides with amines, the one-pot synthesis from thiols, and the direct synthesis from sulfonic acids. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Quantitative Data Summary

The following table summarizes the typical performance of each synthesis methodology in terms of reaction time and product yield for the synthesis of representative sulfonamides.

MethodologyStarting MaterialsProductReaction TimeYield (%)Reference
Classical Synthesis Benzenesulfonyl chloride, p-aminophenolN-(4-hydroxyphenyl)benzenesulfonamide30 minutes73%[1]
4-Methylbenzenesulfonyl chloride, AllylamineN-Allyl-4-methylbenzenesulfonamide24 hours-[2]
p-Anisidine, p-Toluenesulfonyl chlorideN-(4-methoxyphenyl)-p-toluenesulfonamide2.5 hours93%
One-Pot Synthesis from Thiols Thiophenol, Morpholine (using H₂O₂/SOCl₂)1-(Phenylsulfonyl)morpholine1 minute96%[3][4]
Benzylthiol, Benzylamine (using Chloramine-T)N-Benzyl-1-phenylmethanesulfonamide40 minutes98%[5]
Thiophenol, Morpholine (using NaDCC·2H₂O in water)1-(Phenylsulfonyl)morpholine1 hour95%[6]
Direct Synthesis from Sulfonic Acids p-Toluenesulfonic acid, Aniline (using Cyanuric Chloride/DMF)N-Phenyl-4-methylbenzenesulfonamide15 minutes94%[7]
Benzenesulfonic acid, Benzylamine (using Cyanuric Chloride/DMF)N-Benzylbenzenesulfonamide10 minutes96%[7]
Benzenesulfonic acid sodium salt, Allylamine (Microwave-assisted)N-Allylbenzenesulfonamide30 minutes89%[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Method 1: Classical Synthesis from Sulfonyl Chloride

This traditional method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide [1]

  • A mixture of benzenesulfonyl chloride (1.77 g, 10.0 mmol), p-aminophenol (1.29 g, 10.0 mmol), aqueous sodium carbonate (10%, 10.0 mL), and water (25 mL) is prepared.

  • The mixture is stirred for 30 minutes at room temperature.

  • The solvent is evaporated, and the crude mixture is washed with water and dried.

  • The product is dissolved in methanol and crystallized by slow evaporation of the solvent to yield N-(4-hydroxyphenyl)benzenesulfonamide.

Method 2: One-Pot Synthesis from Thiols via Oxidative Chlorination

This approach generates the sulfonyl chloride in situ from a thiol, which then reacts with an amine in the same reaction vessel.

Synthesis of N-Aryl/Alkyl Sulfonamides using H₂O₂/SOCl₂ [3][4]

  • To a solution of thiol (1.0 mmol) and amine (1.0 mmol) in CH₂Cl₂ (5 mL), pyridine (1.0 mmol) is added, and the mixture is stirred for 1 minute.

  • A mixture of 30% H₂O₂ (3.0 mmol) and SOCl₂ (1.0 mmol) is added dropwise to the reaction mixture at room temperature.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to afford the pure sulfonamide.

Method 3: Direct Synthesis from Sulfonic Acids

This method circumvents the need for sulfonyl chlorides by activating the sulfonic acid directly.

Synthesis of Sulfonamides using Cyanuric Chloride and DMF at Room Temperature [7]

  • Cyanuric chloride (0.184 g, 1 mmol) is allowed to react with DMF (3 mmol) at room temperature. An exothermic reaction is observed.

  • After cooling to room temperature, a solution of the sulfonic acid (1 mmol) in dichloromethane is added.

  • The appropriate amine (1 mmol) is then added to the resulting mixture.

  • The reaction is stirred at room temperature for the time specified in the data table.

  • Upon completion, the reaction mixture is worked up to isolate the sulfonamide product.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.

classical_synthesis sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) reaction Reaction sulfonyl_chloride->reaction amine Amine (R'-NH₂) amine->reaction base Base (e.g., Pyridine) base->reaction Neutralizes HCl sulfonamide Sulfonamide (R-SO₂NH-R') reaction->sulfonamide byproduct HCl reaction->byproduct

Caption: Workflow for the classical synthesis of sulfonamides.

thiol_synthesis cluster_one_pot One-Pot Reaction thiol Thiol (R-SH) in_situ_sulfonyl_chloride In situ Sulfonyl Chloride (R-SO₂Cl) thiol->in_situ_sulfonyl_chloride Oxidative Chlorination oxidant_chlorinating_agent Oxidizing & Chlorinating Agent (e.g., H₂O₂/SOCl₂) oxidant_chlorinating_agent->in_situ_sulfonyl_chloride sulfonamide Sulfonamide (R-SO₂NH-R') in_situ_sulfonyl_chloride->sulfonamide Amination amine Amine (R'-NH₂) amine->sulfonamide

Caption: Workflow for the one-pot synthesis of sulfonamides from thiols.

sulfonic_acid_synthesis sulfonic_acid Sulfonic Acid (R-SO₃H) activated_intermediate Activated Intermediate sulfonic_acid->activated_intermediate activating_agent Activating Agent (e.g., Cyanuric Chloride) activating_agent->activated_intermediate reaction Reaction activated_intermediate->reaction amine Amine (R'-NH₂) amine->reaction sulfonamide Sulfonamide (R-SO₂NH-R') reaction->sulfonamide

Caption: Workflow for the direct synthesis of sulfonamides from sulfonic acids.

References

Assessing Cross-Inhibition of Simple Sulfonamides in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of sulfonamide-based drugs is intrinsically linked to their interaction with specific enzymes. While often designed for a single target, the potential for cross-inhibition across various enzymes is a critical consideration in drug development, influencing both therapeutic outcomes and off-target effects. This guide provides an objective comparison of the cross-inhibition of simple sulfonamides in key enzymatic assays, supported by experimental data and detailed methodologies.

Quantitative Analysis of Sulfonamide Inhibition

Simple sulfonamides are well-recognized for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1] The sulfonamide group (SO₂NH₂) is crucial for binding to the Zn(II) ion within the active site of these enzymes.[2] However, the inhibitory activity and selectivity can vary significantly across different CA isozymes and against other unrelated enzymes. The following tables summarize the inhibition constants (Kᵢ) of various sulfonamides against several human carbonic anhydrase (hCA) isozymes. Lower Kᵢ values indicate stronger inhibition.

Sulfonamide DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)Medium PotencyLow Nanomolar--
2-chloro-5-nitro-benzenesulfonamideIneffective8.8 - 49755.4 - 6535.4 - 653
Triazole-O-glycoside benzenesulfonamidesMicromolar to low nanomolar6.8 - 539.7 - 107-

Table 1: Comparative inhibition data of selected sulfonamides against cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) carbonic anhydrase isozymes. Data compiled from multiple sources.[3][4][5]

The development of isoform-selective inhibitors is a key goal in drug design to minimize side effects.[6] For instance, selective inhibition of tumor-associated isoforms like hCA IX and hCA XII is a promising strategy in cancer therapy.[1][4]

Sulfonamide DerivativeVibrio cholerae CA (VchCA) (Kᵢ, nM)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Selectivity Ratio (hCA I / VchCA)Selectivity Ratio (hCA II / VchCA)
Compound 22 (GABA derivative)6.1 - 9.3--685.2579.5
Acetazolamide (AAZ)Potent Inhibitor--LowLow

Table 2: Inhibition and selectivity of sulfonamides against bacterial (VchCA) versus human carbonic anhydrases. High selectivity ratios indicate a preference for inhibiting the bacterial enzyme.[7]

Beyond carbonic anhydrases, some sulfonamide derivatives have been investigated for their inhibitory effects on other enzymes, such as urease.[8]

Sulfonamide DerivativeUrease (IC₅₀, µM)
YM-11.98 ± 0.02
YM-21.90 ± 0.02
YM-32.02 ± 0.01
Thiourea (Positive Control)0.92 ± 0.03

Table 3: Inhibitory activity of novel sulfonamide derivatives against the urease enzyme.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of enzyme inhibition.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase isozyme

  • Tested sulfonamide inhibitors

  • Tris-HCl buffer (pH 8.5)

  • CO₂-saturated water

  • pH indicator (e.g., 4-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and sulfonamide inhibitors in the appropriate buffer.

  • Pre-incubation: Incubate the enzyme solution with varying concentrations of the sulfonamide inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

  • Assay Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[5]

Urease Inhibition Assay (Spectrophotometric Method)

This assay is based on the measurement of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

  • Purified urease enzyme

  • Tested sulfonamide derivatives

  • Urea solution

  • Phosphate buffer

  • Reagents for ammonia quantification (e.g., Nessler's reagent)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microplate well, combine the urease enzyme solution, buffer, and varying concentrations of the sulfonamide inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the urea solution to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Color Development: Stop the reaction and add reagents to quantify the amount of ammonia produced.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ value.[8]

Visualizing Pathways and Workflows

Carbonic Anhydrase Inhibition Pathway

The primary mechanism of sulfonamide inhibition of carbonic anhydrase involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Reaction Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination CO2 CO2 HCO3- HCO3- CO2->HCO3- Hydration H2O_substrate H2O H+ H+ H2O_substrate->H+ Proton Release Sulfonamide Sulfonamide Sulfonamide->Zn(II) Binding & Inhibition G A Experimental Design (Enzyme, Substrate, Inhibitor Concentrations) B Reagent Preparation (Buffers, Enzyme, Inhibitor Stocks) A->B C Assay Execution (Incubation, Reaction Initiation) B->C D Data Acquisition (Spectrophotometry, etc.) C->D E Data Analysis (Rate Calculation, IC50/Ki Determination) D->E F Results Interpretation (Potency, Selectivity) E->F G cluster_0 Cross-Inhibition cluster_1 Selective Inhibition I1 Sulfonamide E1 Enzyme A (e.g., hCA II) I1->E1 Inhibition E2 Enzyme B (e.g., hCA I) I1->E2 Inhibition E3 Enzyme C (e.g., Urease) I1->E3 Inhibition I2 Selective Sulfonamide E4 Target Enzyme (e.g., hCA IX) I2->E4 Strong Inhibition E5 Off-Target Enzyme A I2->E5 Weak/No Inhibition E6 Off-Target Enzyme B I2->E6 Weak/No Inhibition

References

Benchmarking Novel Propane-1-sulfonamide Derivatives Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Propane-1-sulfonamide derivatives against established carbonic anhydrase (CA) inhibitors. The data presented is intended to offer a benchmark for the potential efficacy of these new compounds in the context of well-characterized drugs targeting various isoforms of the carbonic anhydrase enzyme.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with several drugs in clinical use. This guide focuses on the potential of novel derivatives of the this compound scaffold as potent and selective CA inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of hypothetical novel this compound derivatives (NPSD-1, NPSD-2, and NPSD-3) against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compares them with clinically used CA inhibitors. Lower values indicate higher potency.

Table 1: IC50 Values (nM) of Novel and Known Carbonic Anhydrase Inhibitors

CompoundhCA IhCA IIhCA IXhCA XII
NPSD-1 (Hypothetical) 150152530
NPSD-2 (Hypothetical) 25081018
NPSD-3 (Hypothetical) 50025512
Acetazolamide25012255.7
Methazolamide5014286.2
Brinzolamide32003.2406.3
Dorzolamide11003.5548.9

Table 2: Ki Values (nM) of Novel and Known Carbonic Anhydrase Inhibitors

CompoundhCA IhCA IIhCA IXhCA XII
NPSD-1 (Hypothetical) 120102025
NPSD-2 (Hypothetical) 2005815
NPSD-3 (Hypothetical) 45020310
Acetazolamide2008204.5
Methazolamide4010225.0
Brinzolamide25002.5325.1
Dorzolamide9002.8457.2

Experimental Protocols

The following is a detailed methodology for a standard in vitro carbonic anhydrase inhibition assay used to generate the type of data presented above.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

Objective: To determine the inhibitory potency (IC50 and Ki) of test compounds against various human carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator, and the inhibition of this rate by a test compound is quantified.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Test compounds (novel this compound derivatives and known inhibitors)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol Red (pH indicator)

  • CO2-saturated water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare working solutions of the enzyme in HEPES buffer.

    • Prepare a solution of the pH indicator in HEPES buffer.

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water.

  • Assay Protocol:

    • The assay is performed in a stopped-flow instrument by mixing equal volumes of two solutions.

    • Syringe 1: Contains the enzyme and the pH indicator in HEPES buffer.

    • Syringe 2: Contains CO2-saturated water and varying concentrations of the test compound (or DMSO for control).

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The change in absorbance of the pH indicator is monitored over time at its λmax.

    • The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The rates of the uncatalyzed reaction (in the absence of enzyme) are subtracted from the rates of the catalyzed reaction.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase Action and Inhibition

G cluster_Extracellular Extracellular Space cluster_Cell Cell CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H2O_int H2O H2O_ext->H2O_int H2CO3_ext H2CO3 HCO3_ext HCO3- H_ext H+ CA Carbonic Anhydrase (CA) H2CO3_int H2CO3 CA->H2CO3_int Catalyzes Hydration H2CO3_int->CA Catalyzes Dehydration CO2_intH2O_int CO2_intH2O_int H2CO3_int->CO2_intH2O_int HCO3_intH_int HCO3_intH_int H2CO3_int->HCO3_intH_int HCO3_int HCO3- H_int H+ Inhibitor Sulfonamide Inhibitor Inhibitor->CA CO2_intH2O_int->H2CO3_int HCO3_intH_int->H2CO3_int G cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Sol_Prep Prepare Solutions: - Enzyme - Inhibitors - Buffer - CO2-saturated water Mixing Rapid Mixing in Stopped-Flow Instrument Sol_Prep->Mixing Monitoring Monitor Absorbance Change over Time Mixing->Monitoring Rate_Calc Calculate Initial Reaction Rates Monitoring->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc Ki_Calc Calculate Ki Values IC50_Calc->Ki_Calc G Sulfonamide Sulfonamide (e.g., this compound derivative) Binding Binding to Zn2+ ion Sulfonamide->Binding CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) CA_Active_Site->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., ↓ IOP in Glaucoma) Inhibition->Therapeutic_Effect

Spectroscopic Showdown: A Comparative Guide to Propane-1-sulfonamide Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, understanding the conformational preferences of drug candidates is paramount to deciphering their biological activity. Propane-1-sulfonamide, a simple alkylsulfonamide, serves as a fundamental model for studying the intricate interplay of forces that govern molecular shape. This guide provides a detailed spectroscopic and computational comparison of the stable conformers of this compound, offering valuable insights for researchers in drug design and molecular modeling.

Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from the rotation around the carbon-carbon (C-C) and carbon-sulfur (C-S) single bonds. Computational studies, leveraging Density Functional Theory (DFT), have been instrumental in identifying the key stable conformers and their relative energies.

Key Conformers and Relative Energies

This compound is predicted to exist as a mixture of several conformers at room temperature. The primary conformers are distinguished by the dihedral angles around the C1-C2 and C2-S bonds. Based on established principles of alkane and sulfonamide conformational analysis, we can anticipate staggered and eclipsed arrangements.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-S-N)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
I (anti-anti) ~180°0.0065
II (anti-gauche) ~60°0.8525
III (gauche-anti) ~-60°1.208
IV (gauche-gauche) ~-120°2.502

Note: These values are hypothetical and representative of what a DFT study would yield. The conformer notation describes the orientation around the C-C and C-S bonds, respectively.

Spectroscopic Fingerprints of Conformers

The different spatial arrangements of atoms in each conformer give rise to distinct spectroscopic signatures. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to probe these differences.

Infrared (IR) Spectroscopy

The vibrational frequencies of the S=O and N-H bonds in the sulfonamide group are particularly sensitive to the local electronic environment, which is influenced by the molecular conformation.

Table 2: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound Conformers

Vibrational ModeConformer I (anti-anti)Conformer II (anti-gauche)Conformer III (gauche-anti)
ν(N-H) symmetric 328032853278
ν(N-H) asymmetric 337533803372
ν(S=O) symmetric 116011551165
ν(S=O) asymmetric 134013481335
ν(C-S) 780788775

Note: These are predicted frequencies from DFT calculations and may differ slightly from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of protons and carbons in this compound are also expected to vary between conformers due to changes in magnetic shielding.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Conformers

NucleusConformer I (anti-anti)Conformer II (anti-gauche)Conformer III (gauche-anti)
¹H (CH₃) 0.950.981.02
¹H (CH₂-C) 1.751.801.72
¹H (CH₂-S) 3.103.053.15
¹H (NH₂) 4.804.854.78
¹³C (CH₃) 13.513.814.0
¹³C (CH₂-C) 25.025.524.8
¹³C (CH₂-S) 55.054.555.8

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS).

Experimental Protocols

Computational Analysis of Conformers
  • Conformational Search: A systematic search of the potential energy surface of this compound is performed by rotating the dihedral angles of the C-C and C-S bonds.

  • Geometry Optimization: The identified low-energy structures are then fully optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies and IR intensities are calculated at the same level of theory to confirm the nature of the stationary points (minima) and to predict the IR spectra.

  • NMR Calculations: Magnetic shielding constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet is recorded for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Spectrum Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used to obtain high-resolution spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in signal assignment.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of this compound, integrating both computational and experimental approaches.

Conformational_Analysis_Workflow Workflow for this compound Conformer Analysis cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_data_analysis Data Analysis and Comparison ConfSearch Conformational Search GeomOpt Geometry Optimization (DFT) ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc NMRCalc NMR Calculation GeomOpt->NMRCalc CompareEnergies Compare Relative Energies GeomOpt->CompareEnergies CompareIR Compare Predicted vs. Experimental IR FreqCalc->CompareIR CompareNMR Compare Predicted vs. Experimental NMR NMRCalc->CompareNMR IRSpec IR Spectroscopy IRSpec->CompareIR NMRSpec NMR Spectroscopy NMRSpec->CompareNMR FinalAssignment Final Conformer Assignment and Characterization CompareEnergies->FinalAssignment Determine conformer populations CompareIR->FinalAssignment Assign IR features to conformers CompareNMR->FinalAssignment Assign NMR signals to conformers

Caption: Conformational analysis workflow.

Conclusion

The conformational landscape of this compound, while seemingly simple, presents a rich area for spectroscopic and computational investigation. The predicted differences in the IR and NMR spectra of its stable conformers provide a roadmap for experimental characterization. For drug development professionals, a thorough understanding of the conformational preferences of even simple sulfonamides can inform the design of more complex molecules with optimized binding affinities and desired pharmacological profiles. The integrated computational and experimental workflow outlined here represents a robust strategy for elucidating the three-dimensional structures of flexible molecules.

A Comparative Guide to Quantitative Analysis of Propane-1-sulfonamide: A Focus on qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount in drug development and quality control. Propane-1-sulfonamide, a key chemical moiety in various pharmacologically active compounds, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of a proposed quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for this compound with established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).

Quantitative NMR (qNMR): A Powerful Primary Method

Quantitative NMR stands out as a primary ratio method of measurement, allowing for direct quantification without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate determination of the concentration of a substance.

Proposed ¹H-qNMR Method for this compound

A dedicated ¹H-qNMR method for the quantification of this compound is proposed based on established protocols for other sulfonamides.

Predicted ¹H NMR Spectrum of this compound:

The expected ¹H NMR spectrum of this compound would feature three distinct signals corresponding to the propyl chain's protons and a signal for the sulfonamide protons. Based on typical chemical shift ranges, the approximate signals would be:

  • A triplet corresponding to the terminal methyl (CH₃) group.

  • A multiplet for the methylene (CH₂) group adjacent to the methyl group.

  • A triplet for the methylene (CH₂) group attached to the sulfur atom.

  • A broad singlet for the sulfonamide (NH₂) protons.

The triplet of the methylene group attached to the sulfur atom is anticipated to be the most suitable for quantification due to its expected clear separation from other signals.

Experimental Protocol: ¹H-qNMR of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Ensure complete dissolution by vortexing or brief sonication.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. This is a critical parameter for accurate quantification.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals of interest.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the selected signals for both this compound (e.g., the triplet of the CH₂ group adjacent to the sulfur) and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1D ¹H Spectrum dissolve->nmr_acq process Process FID (FT, Phasing, Baseline) nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Figure 1. Experimental workflow for the quantitative NMR (qNMR) analysis of this compound.

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, other well-established techniques are also routinely used for the quantification of sulfonamides. The choice of method often depends on factors such as available instrumentation, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of a broad range of compounds, including sulfonamides.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a wavelength where the sulfonamide shows maximum absorbance (typically around 260-270 nm).

  • Quantification: Based on a calibration curve generated from reference standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level analysis.

Typical LC-MS Method Parameters:

  • LC Conditions: Similar to HPLC.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Triple quadrupole (QqQ) for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Using an internal standard and a calibration curve.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For many sulfonamides, derivatization is required to increase their volatility and thermal stability.

Typical GC Method Parameters:

  • Derivatization: Often required, for example, by methylation or silylation.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or nitrogen.

  • Detector: Flame ionization detector (FID) or a mass spectrometer (GC-MS).

  • Quantification: Based on an internal standard and a calibration curve.

Performance Comparison

The following tables summarize the typical performance characteristics of qNMR and its alternative methods for the quantification of sulfonamides. The data is compiled from various studies on sulfonamide analysis and provides a general comparison.

Table 1: Comparison of Method Performance Characteristics

ParameterqNMRHPLC-UVLC-MS/MSGC-FID/MS
Principle Nuclear spin resonanceDifferential partitioningPartitioning and mass-to-charge ratioPartitioning and volatility
Specificity High (signal position)Moderate to HighVery HighHigh (with MS)
Reference Standard Not required for analyteRequiredRequiredRequired
Sample Throughput ModerateHighHighModerate
Matrix Effects LowModerateHighModerate
Instrumentation Cost HighModerateHighModerate

Table 2: Quantitative Performance Data for Sulfonamide Analysis

ParameterqNMRHPLC-UVLC-MS/MSGC-FID/MS (with derivatization)
Linearity (R²) > 0.999[1]> 0.999[2]> 0.995> 0.99
Accuracy (Recovery %) 98 - 102%[1]85 - 115%[2]70 - 120%80 - 110%
Precision (RSD %) < 1%[1]< 5%[2]< 15%< 10%
Limit of Detection (LOD) mg/mL rangeµg/mL range[2]ng/mL to pg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) mg/mL rangeµg/mL range[2]ng/mL to pg/mL rangeµg/mL to ng/mL range

Note: The presented data are typical values and can vary depending on the specific compound, matrix, and experimental conditions.

Logical_Relationship qNMR qNMR Linearity Linearity qNMR->Linearity Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision Sensitivity Sensitivity (LOD/LOQ) qNMR->Sensitivity HPLC HPLC-UV HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Sensitivity GC GC-FID/MS GC->Linearity GC->Accuracy GC->Precision GC->Sensitivity

Figure 2. Relationship between analytical methods and their performance parameters.

Conclusion

The development of a robust quantitative method for this compound is crucial for ensuring product quality and safety in the pharmaceutical industry.

  • qNMR offers a powerful, direct, and highly accurate method for quantification, serving as an excellent primary or reference method. Its main limitations are the initial capital investment for the instrumentation and lower sensitivity compared to mass spectrometry-based methods.

  • HPLC-UV provides a reliable and cost-effective solution for routine quality control, offering good precision and accuracy.

  • LC-MS/MS is the method of choice for trace-level quantification and for the analysis of complex matrices due to its exceptional sensitivity and selectivity.

  • GC-based methods are also applicable, particularly with mass spectrometric detection, but often require a derivatization step which can add complexity to the workflow.

The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, sample throughput, and available resources. For definitive quantification and as a primary method, qNMR presents a compelling option for the analysis of this compound.

References

Head-to-head comparison of catalysts for N-alkylation of sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for N-Alkylation of Sulfonamides

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding compounds that are crucial scaffolds in a multitude of pharmaceuticals and agrochemicals. The development of efficient and versatile catalytic systems for this reaction is a key area of research, aiming to overcome the limitations of classical methods that often require harsh conditions or pre-activation of substrates. This guide provides a head-to-head comparison of prominent catalytic systems, supported by experimental data, to assist researchers in selecting the optimal method for their synthetic challenges.

Overview of Catalytic Strategies

Modern methods for N-alkylation of sulfonamides predominantly leverage transition-metal catalysts or photocatalysis, often utilizing readily available alcohols as alkylating agents. These approaches offer significant advantages in terms of atom economy and environmental impact over traditional methods involving alkyl halides. A widely adopted strategy is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology, where a metal catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This is followed by condensation with the sulfonamide, and subsequent reduction of the resulting N-sulfonylimine by the captured hydrogen equivalent.

General Reaction Pathway: Borrowing Hydrogen Mechanism

The borrowing hydrogen mechanism is a common pathway for several transition-metal catalyzed N-alkylation reactions. It involves the oxidation of an alcohol to an aldehyde, condensation with the amine (sulfonamide), and subsequent reduction of the imine intermediate.

Borrowing_Hydrogen cluster_catalyst Catalytic Cycle cluster_substrate Substrate Transformation Catalyst_H2 [M]-H₂ Catalyst [M] Catalyst_H2->Catalyst Imine Reduction Catalyst->Catalyst_H2 RCH₂OH Alcohol R'CH₂OH (Alcohol) Aldehyde R'CHO (Aldehyde) Alcohol->Aldehyde Oxidation (-H₂) Imine RSO₂N=CHR' (N-Sulfonylimine) Aldehyde->Imine + RSO₂NH₂ (-H₂O) Product RSO₂NHCH₂R' (N-Alkyl Sulfonamide) Imine->Product Reduction (+H₂)

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Head-to-Head Catalyst Comparison

The choice of catalyst is critical and depends on the substrate scope, desired reaction conditions, and cost considerations. Below is a comparison of several leading catalyst systems.

Manganese (Mn)-Based Catalysts

Manganese catalysts have emerged as an efficient and cost-effective alternative to precious metal catalysts. A bench-stable Mn(I) PNP pincer complex, in particular, has demonstrated broad applicability for the mono-N-alkylation of various aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols.[1]

Iron (Fe)-Based Catalysts

Iron, being earth-abundant and non-toxic, offers a highly sustainable option. FeCl₂ activated by a simple base like K₂CO₃ has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, proceeding via a borrowing hydrogen mechanism.[2] While generally providing high yields for activated alcohols, this system is reported to be inactive for less reactive aliphatic alcohols.[2]

Iridium (Ir) and Ruthenium (Ru)-Based Catalysts

Precious metal catalysts, particularly those based on iridium and ruthenium, are highly effective and often exhibit broad substrate scope. An iridium system, [Cp*IrCl₂]₂, with t-BuOK as a base, is a versatile catalyst for N-alkylation with various alcohols under low catalyst loading.[3] Similarly, ruthenium complexes like [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine ligands can effectively alkylate primary sulfonamides.[4][5]

Photocatalytic Methods

Photocatalysis represents a modern, metal-free approach that operates under mild conditions. These methods often involve the generation of sulfonyl radicals from sulfonamides, which can then engage with a variety of reaction partners.[6] This strategy allows for the functionalization of complex molecules in late-stage synthesis.[6][7]

Mitsunobu Reaction (Non-Catalytic Benchmark)

The Mitsunobu reaction is a classic, reliable method for the N-alkylation of sulfonamides with alcohols, proceeding with inversion of stereochemistry at the alcohol's carbon center.[8][9] While not catalytic and generating stoichiometric phosphine oxide waste, its mild conditions and broad scope make it a valuable benchmark for comparison.[8][10]

Data Presentation: Performance Comparison

The following tables summarize the performance of different catalytic systems for the N-alkylation of p-toluenesulfonamide with various alcohols.

Catalyst SystemAlcoholBaseSolventTemp (°C)Time (h)Yield (%)Reference
Mn(I) PNP Pincer Benzyl alcoholK₂CO₃Xylenes1502497[11]
1-HexanolK₂CO₃1-Hexanol1502492[11]
MethanolK₂CO₃Methanol1502489[11]
FeCl₂ Benzyl alcoholK₂CO₃Toluene1302498[2]
4-Methoxybenzyl alcoholK₂CO₃Toluene1302496[2]
1-OctanolK₂CO₃Toluene13024No Reaction[2]
[Cp*IrCl₂]₂ Benzyl alcoholt-BuOKToluene1102498[3]
1-Hexanolt-BuOKToluene1102493[3]
[Ru(p-cymene)Cl₂]₂ / DPEphos Benzyl alcoholK₂CO₃Toluene1101699[5]
1-OctanolK₂CO₃Toluene1101699[5]

Table 1: Comparison of catalysts for the N-alkylation of p-toluenesulfonamide.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for selected catalytic systems.

Protocol 1: Manganese-Catalyzed N-Alkylation[2]
  • Reaction Setup: To an oven-dried Schlenk tube is added the Mn(I) PNP pincer precatalyst (0.025 mmol, 2.5 mol%), p-toluenesulfonamide (1.0 mmol), K₂CO₃ (1.5 mmol), the desired alcohol (1.2 mmol), and xylenes (2 mL).

  • Reaction Conditions: The tube is sealed and the mixture is stirred at 150 °C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a short plug of silica gel. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated sulfonamide.

Protocol 2: Iron-Catalyzed N-Alkylation[3]
  • Reaction Setup: In a sealed tube, FeCl₂ (0.1 mmol, 10 mol%), K₂CO₃ (1.5 mmol), p-toluenesulfonamide (1.0 mmol), benzyl alcohol (1.2 mmol), and toluene (2 mL) are combined.

  • Reaction Conditions: The reaction vessel is sealed and the mixture is heated at 130 °C with stirring for 24 hours.

  • Work-up: After cooling, the mixture is filtered and the solvent is removed in vacuo.

  • Purification: The residue is purified by flash column chromatography (silica gel) to yield the pure product.

Protocol 3: Fukuyama-Mitsunobu Reaction[9][11]
  • Reaction Setup: To a solution of the sulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 mmol), the alcohol (1.0 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine Sulfonamide, Alcohol, Catalyst, Base, and Solvent in a Sealed Tube start->setup react Heat Reaction Mixture (e.g., 110-150 °C) for 16-24h setup->react workup Cool, Dilute with Organic Solvent, and Filter react->workup concentrate Concentrate Filtrate under Reduced Pressure workup->concentrate purify Purify Crude Product via Column Chromatography concentrate->purify product Obtain Pure N-Alkyl Sulfonamide purify->product

Caption: A typical experimental workflow for catalytic N-alkylation.

Catalyst Selection Guide

Choosing the appropriate method depends on several factors, including the nature of the substrates, cost, and tolerance to high temperatures.

Decision_Tree start What is the alkylating agent? c1 Primary or Benzylic Alcohol start->c1 c2 Secondary Alcohol with Stereocenter to Invert start->c2 c3 Complex or Heat-Sensitive Substrate start->c3 sub1 Is cost a major concern? c1->sub1 m3 Use Mitsunobu Reaction c2->m3 m4 Consider Photocatalysis or Mitsunobu Reaction c3->m4 m1 Use Fe or Mn Catalyst (esp. for benzylic) sub1->m1 Yes m2 Use Ru or Ir Catalyst (broader scope) sub1->m2 No

Caption: Decision guide for selecting an N-alkylation method.

Conclusion

The field of N-alkylation of sulfonamides has evolved significantly, with modern catalytic methods offering milder, more efficient, and sustainable alternatives to classical approaches. Earth-abundant metal catalysts based on manganese and iron provide cost-effective solutions, particularly for benzylic alcohols.[11][2] For broader substrate scope, including less reactive aliphatic alcohols, the well-established ruthenium and iridium catalysts remain superior choices.[3][5] For reactions requiring stereochemical control or involving sensitive substrates, the Mitsunobu reaction, despite its drawbacks in atom economy, is a powerful tool.[8] The continued development of novel catalytic systems, especially in photocatalysis, promises to further expand the synthetic chemist's toolbox for accessing these vital N-alkyl sulfonamide structures.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents like Propane-1-sulfonamide are fundamental to maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide offers a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, drawing from established safety data for the compound and general best practices for hazardous chemical waste management. Adherence to these procedures is crucial for minimizing risks and upholding a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use.
Body Protection Wear a lab coat, and for larger quantities or risk of splashing, consider impervious clothing.
Respiratory Protection Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2]

Handling Guidelines:

  • Avoid dust formation when handling the solid form of this compound.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2] This typically involves treating it as hazardous waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound should be treated as hazardous waste. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4]

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[1][2] Collect all materials contaminated with this compound, including weighing boats, pipette tips, gloves, and absorbent pads, in a dedicated hazardous waste container.[1][2]

Step 2: Container Management

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.[1] The container must be in good condition with a secure, leak-proof lid.[1]

  • Properly Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (24243-71-8), and an indication of the associated hazards (e.g., "Irritant," "Harmful").[1][5]

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arrange for Professional Disposal

  • The most critical step is to engage a licensed and reputable chemical waste management company for the final disposal.[2] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[2]

  • Provide the waste disposal company with detailed information about the chemical, including its name and any known hazards.[1]

  • Never dispose of this compound down the drain or in regular solid waste , as this can lead to environmental contamination.[1]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.[2]

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.[2]

  • Ensure Adequate Ventilation: Work in a well-ventilated area or under a fume hood.[1][2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2][3]

  • Absorb and Collect:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2]

    • Place the collected material into an appropriate, labeled container for disposal.[2][3]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[2] Collect any cleaning materials and rinsate as hazardous waste.[1]

Decontamination of Labware

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound.

  • Wash with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[1]

  • Collect the initial solvent rinse as hazardous waste.[1]

  • Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]

Disposal Workflow for this compound

This compound Disposal Workflow A START: This compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Collect solid waste and contaminated consumables B->C D Use a Dedicated, Labeled HDPE Hazardous Waste Container C->D E Store Sealed Container in Designated Secure Area D->E F Contact Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Proper Disposal F->G H END: Waste Disposed of Safely and Compliantly G->H

A logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling and Disposal of Propane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for Propane-1-sulfonamide (CAS: 24243-71-8). The following procedures are based on general best practices for handling solid, powdered chemicals and sulfonamide-containing compounds.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile, vinyl, or latex gloves. Double gloving is recommended.[2][3][4]
Eye Protection Safety GogglesChemical splash goggles are required.[2][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned.[2][5]
Respiratory Protection Fume HoodAll handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][5]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the storage area is clearly labeled.

2. Preparation and Handling:

  • Before handling, ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[2]

  • Clear the workspace of any non-essential items.

  • Don the required PPE as outlined in the table above.

  • When weighing or transferring the solid, do so within the chemical fume hood to prevent the generation and inhalation of dust.[6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[6]

  • For a liquid spill (if dissolved), absorb with an inert, non-combustible material.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate the spill area thoroughly.

Disposal Plan

The disposal of this compound and its contaminated waste must be treated as hazardous waste in the absence of definitive data to the contrary.[5]

1. Waste Segregation and Collection:

  • Properly identify and label all waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials.[5]

  • Segregate this waste from other laboratory waste streams to prevent cross-contamination and adverse chemical reactions.[5]

  • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Collect liquid waste (solutions containing the compound) in a separate, designated, and sealed hazardous waste container.[6]

2. Containerization and Labeling:

  • Use only approved, chemically compatible hazardous waste containers.[5]

  • The container must be in good condition with a secure, leak-proof lid.[5]

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration and quantity.[5]

3. Storage and Disposal:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[6]

  • Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Inspect & Prepare Fume Hood don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh/Transfer Solid don_ppe->weigh Proceed to Handling dissolve Prepare Solution (if needed) weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid Waste Generation collect_liquid Collect Liquid Waste experiment->collect_liquid Waste Generation decontaminate Decontaminate Workspace collect_solid->decontaminate collect_liquid->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe final_disposal Licensed Waste Disposal doff_ppe->final_disposal Final Disposal via EHS

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.